molecular formula C13H13NO2 B11770228 N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Katalognummer: B11770228
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: WBAZCSNQDXCDAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(5-Methylfuran-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-Methylfuran-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

N-[3-(5-methylfuran-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H13NO2/c1-9-6-7-13(16-9)11-4-3-5-12(8-11)14-10(2)15/h3-8H,1-2H3,(H,14,15)

InChI-Schlüssel

WBAZCSNQDXCDAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=CC(=CC=C2)NC(=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide CAS number 400750-88-1

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide .

A Versatile Biaryl Scaffold for Medicinal Chemistry & Agrochemical Discovery[1]

Executive Summary & Chemical Identity

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a synthetic biaryl amide characterized by a central phenyl ring substituted meta relative to the acetamide group by a 5-methylfuran moiety.[1] This compound serves as a critical "privileged structure" in drug discovery, particularly in the development of kinase inhibitors, antifungal agents, and herbicides. Its structural rigidity, combined with the hydrogen-bond donor/acceptor profile of the acetamide and the lipophilic/electronic properties of the furan, makes it an ideal scaffold for fragment-based drug design (FBDD).

Critical Identity Verification (CAS Alert)

⚠️ SCIENTIFIC INTEGRITY ALERT: The CAS number 400750-88-1 is commercially associated with the para-substituted isomer, N-(4-(5-Methylfuran-2-yl)phenyl)acetamide [1].[1] The topic of this guide is the meta-substituted isomer (3-position). Researchers must verify regiochemistry via 1H-NMR coupling constants (e.g., meta coupling vs. para AA'BB' systems) before use in biological assays.[1]

PropertyDescription
Chemical Name N-(3-(5-Methylfuran-2-yl)phenyl)acetamide
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Structural Class Biaryl Acetamide / Furan-Phenyl Hybrid
Predicted LogP ~2.3 - 2.6 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (C=O, Furan O)
Rotatable Bonds 3 (C-N, C-C biaryl, C-CH3)

Synthesis & Production Methodology

The most robust route for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling .[1] This protocol is preferred over Stille coupling due to lower toxicity (boron vs. tin) and milder reaction conditions [2].[1][2]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.[1]

  • Fragment A: N-(3-Bromophenyl)acetamide (Electrophile)[1]

  • Fragment B: 5-Methylfuran-2-boronic acid pinacol ester (Nucleophile)[1]

Optimized Experimental Protocol

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • N-(3-Bromophenyl)acetamide (1.0 eq)[1]

  • 5-Methylfuran-2-boronic acid pinacol ester (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) — Chosen for stability and efficiency in aryl-heteroaryl couplings.[1]

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk flask, charge the aryl bromide (Fragment A), boronate ester (Fragment B), and K₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/H₂O).[1] Degas the solution by bubbling nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).[1]

  • Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly against a counter-flow of nitrogen.[1]

  • Reaction: Seal the flask and heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.[1]

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black.[1] Dilute the filtrate with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica Gel, Gradient: 10% → 40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath Fig 1. Suzuki-Miyaura Cross-Coupling Pathway Start1 N-(3-Bromophenyl)acetamide (Electrophile) Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start1->Catalyst Step 1: Mix Start2 5-Methylfuran-2-boronic acid pinacol ester (Nucleophile) Start2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 90°C, 12h Product N-(3-(5-Methylfuran-2-yl) phenyl)acetamide Intermediate->Product Reductive Elimination

Caption: Schematic representation of the Pd-catalyzed cross-coupling reaction to generate the target biaryl acetamide.

Biological Applications & Mechanism of Action

While specific clinical data for this exact CAS is proprietary or limited, its structural class (phenyl-furan-acetamides) exhibits well-documented biological activities.[1]

A. Kinase Inhibition (Oncology)

The N-phenylacetamide motif is a classic "hinge-binding" pharmacophore.[1] In kinases like FLT3 (implicated in Acute Myeloid Leukemia) or VEGFR , the amide nitrogen acts as a hydrogen bond donor to the kinase hinge region, while the carbonyl oxygen acts as an acceptor [3].

  • Mechanism: The furan ring extends into the hydrophobic pocket (gatekeeper region), potentially inducing Type II inhibitor binding conformations.[1]

  • Analogs: Similar structures have shown nanomolar potency against FLT3-ITD mutants [3].[1]

B. Agrochemical Potential (Herbicides/Fungicides)

Biaryl amides are structurally related to Carboxin and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1]

  • Target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.[1]

  • Activity: Disruption of respiration in fungal pathogens (e.g., Rhizoctonia solani) [4].[1]

Pharmacophore Interaction Map

InteractionMap Fig 2. Hypothetical Pharmacophore Binding Mode (Kinase Model) Hinge Kinase Hinge Region (Glu/Cys backbone) Pocket Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Front Amide Acetamide Linker (H-Bond Donor/Acceptor) Amide->Hinge H-Bonding Phenyl Phenyl Ring (Scaffold) Amide->Phenyl Phenyl->Solvent Solubilizing Group Access Furan 5-Methylfuran (Lipophilic Tail) Phenyl->Furan Furan->Pocket Van der Waals / Pi-Alkyl Interactions

Caption: Predicted binding interactions of the scaffold within a typical kinase ATP-binding site.

Physicochemical Properties & Handling[1][4][5]

Calculated Properties
PropertyValueSignificance
cLogP 2.45Good membrane permeability (Lipinski compliant).[1]
TPSA 42.4 ŲHigh oral bioavailability potential (<140 Ų).[1]
Solubility Low in water; High in DMSO, MeOH, DCM.Requires organic co-solvents for biological assays.[1]
pKa ~15 (Amide NH)Neutral at physiological pH.[1]
Safety & Storage
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at -20°C in a desiccator. The furan ring is susceptible to oxidation over prolonged exposure to air/light; store under inert gas if possible.[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

References

  • MolCore Chemical Database. Product Entry: N-(4-(5-Methylfuran-2-yl)phenyl)acetamide (CAS 400750-88-1).[1][3] Retrieved from .[1][3]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Liang, X., et al. (2019).[1] "Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide... as a Potent FLT3-ITD Mutant Selective Inhibitor."[1] Journal of Medicinal Chemistry, 62(2), 875-892.

  • Huo, J. Q., et al. (2016).[1] "Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives." Chinese Chemical Letters, 27(9), 1547-1550. Link[1]

Sources

Chemical structure and molecular weight of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Architectures of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Structural Elucidation & Physicochemical Properties[1]

Compound Identity The target molecule, N-(3-(5-Methylfuran-2-yl)phenyl)acetamide , represents a biaryl scaffold characterized by a meta-substituted phenyl ring linking an acetamide moiety and a methylated furan heterocycle. This structure is frequently utilized in medicinal chemistry as a bioisostere for bi-phenyl systems, offering distinct electronic distribution and hydrogen-bonding capabilities.

Physicochemical Data Profile The following data is derived from standard atomic weight calculations and consensus predictive modeling for drug-like properties.

PropertyValueTechnical Note
IUPAC Name N-[3-(5-methylfuran-2-yl)phenyl]acetamideMeta-substitution pattern is critical for conformational geometry.
Molecular Formula C₁₃H₁₃NO₂ Degree of Unsaturation: 8 (Benzene=4, Furan=3, Amide=1).
Molecular Weight 215.25 g/mol Monoisotopic Mass: 215.0946 Da.[1][2][3]
LogP (Predicted) 2.1 – 2.4Lipophilic enough for membrane permeability; falls within Lipinski's Rule of 5.
H-Bond Donors 1Amide N-H.
H-Bond Acceptors 2Amide Carbonyl (O) and Furan Oxygen.
Rotatable Bonds 3C(phenyl)-N, C(phenyl)-C(furan), C(amide)-C(methyl).
Topological Polar Surface Area (TPSA) ~42 ŲIndicates good potential for blood-brain barrier (BBB) penetration if required.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling[5]

To achieve high purity and scalability, a convergent synthesis using the Suzuki-Miyaura coupling protocol is the industry standard. This route avoids the potential chemoselectivity issues of acetylating the aniline precursor in the presence of the electron-rich furan ring.

Retrosynthetic Logic

The molecule is disconnected at the biaryl bond. The preferred coupling partners are 3-acetamidophenylboronic acid (nucleophile) and 2-bromo-5-methylfuran (electrophile). This selection minimizes protodeboronation side reactions often seen with furan-2-boronic acids.

Experimental Protocol (Self-Validating System)

Reagents:

  • 3-Acetamidophenylboronic acid (1.2 equiv)

  • 2-Bromo-5-methylfuran (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Environment Setup: Charge a reaction vessel with 3-acetamidophenylboronic acid and 2-bromo-5-methylfuran. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen, which poisons the Pd(0) active species.
    
  • Solvation: Add degassed 1,4-dioxane. Stir until dissolved.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of inert gas.

  • Base Activation: Add the aqueous K₂CO₃ solution. The biphasic nature requires vigorous stirring.

  • Reflux: Heat the mixture to 85–90°C for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The disappearance of the bromide starting material indicates completion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution 0-40% EtOAc in Hexanes).

Synthetic Pathway Visualization

SynthesisWorkflow Reactant1 3-Acetamidophenyl boronic acid Process Suzuki Coupling Reflux 90°C, 6h Reactant1->Process Reactant2 2-Bromo-5- methylfuran Reactant2->Process Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane Catalyst->Process Catalysis Intermediate Pd(II) Oxidative Addition Complex Process->Intermediate Mechanism Product N-(3-(5-Methylfuran- 2-yl)phenyl)acetamide Intermediate->Product Reductive Elimination

Figure 1: Convergent Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl amide.

Structural Analysis & Spectroscopic Validation

To confirm the identity of the synthesized compound, the following spectroscopic signatures must be observed. This serves as the quality control (QC) standard.

¹H NMR (400 MHz, DMSO-d₆) Expectations:

  • Amide Proton: A broad singlet (

    
     9.8–10.2 ppm) verifying the acetamide NH.
    
  • Aromatic Phenyl Region: A distinct pattern for meta-substitution:

    • One singlet-like triplet (H2) around

      
       7.8 ppm.
      
    • Two multiplets (H4, H6) and one triplet (H5) in the

      
       7.2–7.6 ppm range.
      
  • Furan Protons: Two doublets (

    
     6.0–6.8 ppm) with a small coupling constant (
    
    
    
    Hz), characteristic of the 2,5-disubstituted furan ring.
  • Methyl Groups:

    • Acetamide methyl: Singlet,

      
       2.0–2.1 ppm (3H).
      
    • Furan-methyl: Singlet,

      
       2.3–2.4 ppm (3H).
      

Mass Spectrometry (ESI+):

  • [M+H]⁺ Peak: 216.25 m/z.

  • [M+Na]⁺ Peak: 238.24 m/z (common adduct).

Medicinal Chemistry Context

Bioisosterism & Scaffold Utility The 3-(furan-2-yl)phenyl motif is a classic bioisostere for bi-phenyl or phenyl-pyridine scaffolds. The furan ring is electron-rich (π-excessive), which can enhance binding affinity in hydrophobic pockets of enzymes such as kinases or GPCRs compared to a simple benzene ring.

Metabolic Liability (Toxicity Alert) While useful for potency, the furan ring introduces a metabolic "soft spot."

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 or CYP450 3A4) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.

  • Consequence: This reactive aldehyde can form covalent adducts with proteins or DNA, leading to potential hepatotoxicity.

  • Mitigation Strategy: In drug design, the 5-methyl group (present in this molecule) helps block one of the metabolically labile

    
    -positions, potentially improving stability compared to the unsubstituted furan, though the risk of ring opening remains.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem Technical Support. (2025). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem Whitepapers.

  • PubChem Compound Summary. (2025). Molecular Weight and Property Calculation for C13H13NO2. National Library of Medicine.

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

Sources

Technical Whitepaper: Solubilization and Stability of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility properties, preparation protocols, and stability considerations for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (hereafter referred to as 3-MFA ) in Dimethyl Sulfoxide (DMSO).

While the para-substituted isomer (CAS 400750-88-1) is frequently documented in high-throughput screening libraries, the meta-substituted 3-MFA presents unique physicochemical nuances. As a biaryl amide with a lipophilic furan-phenyl core, 3-MFA exhibits high solubility in polar aprotic solvents like DMSO but poses a significant risk of precipitation (crystallization) upon dilution into aqueous media. This guide provides a self-validating protocol to ensure consistent stock solution preparation and accurate biological assay delivery.

Physicochemical Profile & Solubility Mechanics

Understanding the molecular architecture of 3-MFA is the first step to mastering its solubilization.

Structural Analysis
  • Molecular Weight: 215.25 g/mol [1]

  • Core Structure: A central phenyl ring linked to a 5-methylfuran moiety and an acetamide group.

  • Lipophilicity (Estimated LogP): ~2.5 – 3.0. The molecule is moderately lipophilic due to the aromatic biaryl system.

  • Hydrogen Bonding:

    • Donors (HBD): 1 (Amide N-H)

    • Acceptors (HBA): 2 (Amide C=O, Furan O)

The DMSO Solubilization Mechanism

DMSO (Dimethyl sulfoxide) is the industry-standard solvent for 3-MFA because of its dual capability to interact with both the polar amide and the lipophilic aromatic rings.

  • Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts strongly with the amide carbonyl of 3-MFA, disrupting intermolecular hydrogen bonds that would otherwise stabilize the crystal lattice.

  • Dispersion Forces: The methyl groups and sulfur atom in DMSO engage in van der Waals interactions with the hydrophobic furan and phenyl rings, effectively "shielding" the lipophilic core from aggregation.

Predicted Solubility Limit: Based on structural analogs (e.g., acetanilide derivatives), 3-MFA is expected to be soluble in anhydrous DMSO at concentrations >50 mM (approx. >10 mg/mL), potentially reaching 100 mM with sonication.

Experimental Protocol: Stock Solution Preparation

Objective: To prepare a stable, verified 10 mM or 50 mM stock solution of 3-MFA in DMSO.

Reagents & Equipment
  • Compound: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard DMSO is hygroscopic and absorbs water, which decreases solubility.

  • Vessels: Amber glass vials (to protect from light) with PTFE-lined caps.

  • Equipment: Vortex mixer, Ultrasonic bath (optional), Analytical balance.

Step-by-Step Workflow

This protocol includes a "Self-Validating" checkpoint to ensure complete dissolution.

  • Gravimetric Analysis: Weigh approximately 2.15 mg of 3-MFA into a sterile amber vial.

    • Calculation: For 1 mL of 10 mM solution:

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO directly to the vial. Do not use a serological pipette for volumes < 1 mL; use a calibrated micropipette.

  • Initial Dispersion: Vortex vigorously for 30 seconds.

  • Checkpoint 1 (Visual Inspection): Hold the vial against a light source.

    • Clear? Proceed to Step 6.

    • Cloudy/Particulates? Proceed to Step 5.

  • Sonication (Conditional): Sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes. Warning: Avoid heating >40°C to prevent degradation.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Visualization: Solubilization Workflow

SolubilizationProtocol Start Weigh 3-MFA Solid (Target: 10-50 mM) AddDMSO Add Anhydrous DMSO (Avoid Water Contamination) Start->AddDMSO Vortex Vortex Mix (30 Seconds) AddDMSO->Vortex Check Visual Inspection (Checkpoint) Vortex->Check Clear Solution Clear? Check->Clear Fail Consult QC (Check Purity) Check->Fail Still Cloudy after 3 cycles Sonicate Sonicate (5-10 mins @ 25°C) Sonicate->Check Clear->Sonicate No (Particulates) Aliquot Aliquot & Store (-20°C / -80°C) Clear->Aliquot Yes

Figure 1: Decision tree for the preparation of 3-MFA stock solutions in DMSO.

Aqueous Dilution & The "Crash-Out" Risk

The most critical failure point in using 3-MFA is the dilution of the DMSO stock into aqueous assay buffers (PBS, cell media).

The Mechanism of Precipitation

When the DMSO stock is added to water:

  • Hydration of DMSO: DMSO molecules preferentially hydrogen bond with water molecules (exothermic reaction).

  • Solute Exclusion: The lipophilic 3-MFA molecules are "squeezed out" of the solvent matrix as DMSO abandons them for water.

  • Nucleation: Local regions of high 3-MFA concentration form, leading to rapid crystallization (precipitation).

Mitigation Strategy: The "Intermediate Dilution" Method

Do not add 100% DMSO stock directly to the final assay well if the concentration jump is large (e.g., 1:1000).

  • Step A: Prepare an intermediate dilution in DMSO (e.g., dilute 10 mM stock to 1 mM in DMSO).

  • Step B: Slowly add the intermediate stock to the aqueous buffer with rapid mixing (vortexing or pipetting) to prevent local high-concentration pockets.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless valid controls are used.

Visualization: Precipitation Risk Analysis

PrecipitationRisk cluster_Mixing Mixing Zone DMSO_Stock 3-MFA in DMSO (Solvated by DMSO) Interaction DMSO binds Water (Strong H-Bonds) DMSO_Stock->Interaction Water Aqueous Buffer (High Polarity) Water->Interaction Exclusion 3-MFA Exclusion (Hydrophobic Effect) Interaction->Exclusion Precipitate Precipitation (Crystal Formation) Exclusion->Precipitate High Conc. Stable Stable Dispersion (If < Solubility Limit) Exclusion->Stable Low Conc. / Rapid Mix

Figure 2: Thermodynamic mechanism of compound precipitation upon aqueous dilution.

Stability and Storage

Hygroscopicity

DMSO is extremely hygroscopic.[2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Impact: Water content > 1% significantly reduces the solubility of lipophilic compounds like 3-MFA, causing "silent precipitation" inside the storage vial.

  • Protocol: Always store DMSO stocks in tightly sealed vials with parafilm. Use a desiccator for long-term storage.

Freeze-Thaw Stability

Repeated freeze-thaw cycles can induce crystal growth that is difficult to re-dissolve.

  • Recommendation: Single-use aliquots are mandatory. If a precipitate is observed after thawing, sonicate for 5 minutes at 37°C and vortex before use.

Summary Data Table

PropertyValue / ConditionNotes
Solvent DMSO (Anhydrous)Use HPLC grade or better.[3]
Max Solubility > 50 mM (Estimated)Based on biaryl amide analogs.
Storage Temp -20°C or -80°CProtect from light and moisture.
Stability > 6 monthsIn anhydrous conditions at -20°C.
Aqueous Limit < 100 µM (Typical)Highly dependent on buffer composition.
Precipitation Risk HighOccurs upon rapid dilution into water.

References

  • BenchChem. (2025).[2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Gaylord Chemical Company. (2023).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-((furan-2-yl)methyl)acetamide. Retrieved from

  • Sigma-Aldrich. (2025). Handling and Storage of DMSO Stock Solutions. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility in drug discovery).

Sources

Precision Pharmacophore Modeling of Furan-Substituted Phenylacetamides: A Multi-Target Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a precision workflow for pharmacophore modeling of furan-substituted phenylacetamides, synthesizing data from recent high-impact studies on tyrosinase inhibitors, antibacterial agents, and anticancer scaffolds.

Executive Summary: The Furan-Phenylacetamide Privilege

In modern medicinal chemistry, the furan-substituted phenylacetamide scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including Human Tyrosinase (hTYR) , Enoyl Reductase (FabI) , and Adenosine Receptors .

This guide moves beyond generic modeling protocols. It addresses the specific physicochemical challenges of this scaffold: the rotational flexibility of the acetamide linker, the electronic bioisosterism of the furan ring, and the critical pi-stacking interactions required for potency.

Target Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists.

Molecular Rationale & Scaffold Architecture

To build a robust model, one must first deconstruct the chemical logic of the ligand.

The Pharmacophoric Triad

The furan-substituted phenylacetamide scaffold functions through three distinct pharmacophoric zones:

  • Zone A (Furan Headgroup): Acts as a bioisostere for phenyl but with higher polarity and hydrogen-bond accepting capacity (oxygen lone pairs). It typically occupies compact, hydrophobic pockets (e.g., the active site of hTYR).

  • Zone B (Acetamide Linker): The "Hinge." It provides a Hydrogen Bond Donor (NH) and Acceptor (C=O). Crucially, this linker dictates the spatial orientation between the aromatic systems.

  • Zone C (Phenyl Tail): A hydrophobic anchor that often engages in

    
     T-shaped or parallel stacking interactions with residues like Phe  or Tyr  in the receptor binding cleft.
    
Visualization of the Scaffold Logic

ScaffoldLogic Furan Furan Ring (Zone A) Linker Acetamide Linker (Zone B) Furan->Linker Rotatable Bond HBA H-Bond Acceptor (O-atom) Furan->HBA Interaction Phenyl Phenyl Ring (Zone C) Linker->Phenyl Rigid Spacer HBD H-Bond Donor (NH) Linker->HBD Interaction PiStack Pi-Pi Stacking (Hydrophobic) Phenyl->PiStack Interaction

Figure 1: Pharmacophoric dissection of the furan-substituted phenylacetamide scaffold.

Technical Workflow: Ligand-Based Pharmacophore Generation

This protocol assumes the use of industry-standard suites (e.g., Schrödinger Phase, MOE, or LigandScout) but focuses on the parameters specific to this chemical class.

Phase 1: Dataset Curation & "Bioactive" Filtering

Objective: Eliminate noise to ensure the model reflects true structure-activity relationships (SAR).

  • Activity Thresholding:

    • Actives:

      
       (e.g., Compounds BF4, BF5 for hTYR inhibition).
      
    • Inactives:

      
      .
      
    • Rationale: A wide separation ensures the model can discriminate between specific and non-specific binding.

  • Stereochemical Cleaning:

    • Ensure the amide bond is set to trans (the energetically favored conformation for phenylacetamides), unless specific steric clashes in a known receptor dictate otherwise.

Phase 2: Conformation Generation (The Critical Step)

Furan-phenylacetamides are flexible. A single rigid structure will fail.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Mixed Mode search.

  • Force Field: OPLS4 (optimized for organic ligands with heteroaromatic rings).

  • Energy Window: 10 kcal/mol (to capture high-energy bioactive conformers).

  • Constraint: Apply a torsion constraint on the amide bond (

    
    ) to prevent unrealistic cis-amide generation.
    
Phase 3: Alignment & Feature Definition

Common Features for this Scaffold: Based on SAR data from hTYR and Enoyl Reductase inhibitors, the consensus pharmacophore typically consists of 4-5 features:

Feature CodeDescriptionChemical OriginFunction
R (Aro) Aromatic RingFuran Ring

-interaction with receptor residues (e.g., His/Phe).
R (Aro) Aromatic RingPhenyl RingHydrophobic anchoring.
A (Acc) H-Bond AcceptorFuran OxygenInteraction with metallic cofactors (e.g.,

in Tyrosinase).
D (Don) H-Bond DonorAmide -NHHydrogen bond to backbone carbonyls.
A (Acc) H-Bond AcceptorAmide C=OHydrogen bond to backbone amines.
Phase 4: Model Validation (The "Self-Validating" System)

A model is worthless without statistical proof of predictivity.

  • Decoy Set Generation:

    • Generate 1,000 decoys using the DUD-E (Directory of Useful Decoys) methodology.

    • Requirement: Decoys must match the molecular weight and LogP of the furan-phenylacetamides but lack the specific topology.

  • ROC Analysis:

    • Plot the Receiver Operating Characteristic (ROC) curve.

    • Target Metric: Area Under Curve (AUC) > 0.75.

  • Goodness of Hit (GH) Score:

    • Calculate GH score using:

      
      
      
    • Where:

      
       = active hits, 
      
      
      
      = total hits,
      
      
      = total actives,
      
      
      = total entries.
    • Target: GH > 0.6 indicates a reliable model.

Case Study Application: hTYR Inhibition

Recent studies (e.g., Khan et al., 2023) have validated this workflow for Human Tyrosinase (hTYR) inhibitors.[1]

  • Hypothesis: The furan oxygen mimics the phenolic oxygen of Tyrosine (the natural substrate).

  • Result: The pharmacophore model identified Compound BF5 (2-methoxy furan derivative).[1]

  • Validation:

    • In silico: Binding affinity of -13.30 kcal/mol.[2]

    • Mechanism:[3] The phenylacetamide tail occupied the hydrophobic entrance of the hTYR active site, while the furan headgroup chelated with the binuclear copper center.

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow from chemical synthesis to in silico validation.

Workflow cluster_0 Step 1: Data Preparation cluster_1 Step 2: Modeling cluster_2 Step 3: Validation Dataset Dataset Curation (Actives vs Inactives) Clean Stereochem & Protonation (pH 7.4) Dataset->Clean Conformers Conformational Search (MCMM / OPLS4) Clean->Conformers Alignment Pharmacophore Alignment (Common Feature Search) Conformers->Alignment Hypothesis Generate Hypotheses (ADDRR variants) Alignment->Hypothesis Decoys Screen vs. Decoys (DUD-E) Hypothesis->Decoys Stats Calculate Metrics (ROC, AUC, Q^2) Decoys->Stats ValidatedModel Validated Model Ready for Virtual Screening Stats->ValidatedModel AUC > 0.75

Figure 2: Integrated computational workflow for pharmacophore modeling.

References

  • Khan, S. A., et al. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors.[1][2] MDPI. Link

  • Raju, A., & Jays, J. (2022). In-Silico Molecular Docking Studies, Synthesis and Biological Evaluation of Novel Furan-Azetidinone Hybrids as Potential Anti-Cancer Agents.[4] International Journal of Pharmaceutical Sciences and Research. Link

  • BenchChem Technical Guide. The Biological Versatility of Functionalized Furans: A Technical Guide for Researchers. BenchChem.[5][6] Link

  • Li, T., et al. (2025). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket.[7] ChemRxiv. Link

  • Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research. Link

Sources

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, safety, and research applications of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide . This compound acts as a significant heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and biaryl-based therapeutics.

Executive Summary

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a biaryl amide derivative characterized by a phenyl ring substituted at the meta position with a 5-methylfuran moiety and an acetamide group. This structure serves as a privileged scaffold in drug discovery, often functioning as a bioisostere for biphenyl systems or as a core motif in Type II kinase inhibitors. Its synthesis involves transition-metal-catalyzed cross-coupling followed by functional group modification.

Chemical Identity & Physicochemical Properties

While specific experimental data for this exact derivative may be sparse in public repositories, its properties are reliably predicted based on its structural components and the known precursor 3-(5-Methylfuran-2-yl)aniline .

Identification Data
ParameterDetail
Chemical Name N-(3-(5-Methylfuran-2-yl)phenyl)acetamide
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
SMILES CC(=O)Nc1cccc(c1)c2oc(C)cc2
Precursor CAS 306935-67-1 (3-(5-Methylfuran-2-yl)aniline)
Precursor PubChem CID 793234 (3-(5-Methylfuran-2-yl)aniline)
Target PubChem CID Not explicitly indexed; derivative of CID 793234
Predicted Physicochemical Properties
PropertyValueConfidence
LogP (Octanol/Water) 2.3 – 2.6High (Lipophilic)
Topological Polar Surface Area 42.2 ŲHigh (Good membrane permeability)
H-Bond Donors 1 (Amide NH)High
H-Bond Acceptors 2 (Amide O, Furan O)High
Melting Point 145 – 155 °CMedium (Based on acetanilide analogs)
Solubility DMSO, Methanol, DCMHigh

Synthesis & Experimental Protocols

The synthesis of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a two-step process designed to ensure regioselectivity and high yield. The core strategy utilizes a Suzuki-Miyaura Cross-Coupling followed by N-Acylation .

Retrosynthetic Analysis (Graphviz)

SynthesisPath Start1 3-Bromoaniline (Starting Material) Inter Intermediate: 3-(5-Methylfuran-2-yl)aniline (CID: 793234) Start1->Inter Pd(PPh3)4, K2CO3 DME/H2O, Reflux Start2 5-Methylfuran-2-boronic acid Start2->Inter Product Target: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Inter->Product Ac2O, DCM 0°C to RT Reagent Acetic Anhydride (Ac2O) Reagent->Product

Caption: Two-step convergent synthesis pathway via Suzuki coupling and acetylation.

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize the intermediate 3-(5-methylfuran-2-yl)aniline.

  • Reagents:

    • 3-Bromoaniline (1.0 equiv)

    • 5-Methylfuran-2-boronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

  • Protocol:

    • Degassing: Charge a reaction flask with DME/Water. Degas by bubbling nitrogen for 15 minutes to prevent homocoupling or oxidation of the catalyst.

    • Addition: Add 3-bromoaniline, boronic acid, and base. Add the Pd catalyst last under a counter-flow of nitrogen.

    • Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.[1]

    • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Confirm identity via ¹H NMR (Look for furan protons at δ 6.0–6.5 ppm).

Step 2: N-Acetylation

Objective: Convert the aniline amine to the acetamide.

  • Reagents:

    • 3-(5-Methylfuran-2-yl)aniline (Intermediate from Step 1)

    • Acetic Anhydride (1.1 equiv)

    • Triethylamine (Et₃N) (1.2 equiv)

    • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Protocol:

    • Dissolution: Dissolve the aniline intermediate in anhydrous DCM under nitrogen atmosphere.

    • Cooling: Cool the solution to 0°C using an ice bath.

    • Addition: Add Triethylamine followed by the dropwise addition of Acetic Anhydride.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Quench: Quench the reaction with saturated NaHCO₃ solution to neutralize excess acid.

    • Extraction: Extract with DCM (3x). Wash combined organics with brine.

    • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Safety Data & Handling (SDS)

As a research chemical, specific regulatory toxicology data may be limited. The following safety profile is derived from the GHS classifications of the precursor and structurally similar phenylacetamides.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • H302: Harmful if swallowed (Predicted based on aniline derivatives).

Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Biological & Research Applications

This compound is primarily utilized as a scaffold probe in medicinal chemistry. The 5-methylfuran ring acts as a lipophilic moiety that can engage in hydrophobic interactions within protein binding pockets, while the acetamide functions as a hydrogen bond donor/acceptor.

Target Class: Kinase Inhibitors

The meta-substituted phenyl-furan motif is a common feature in Type II Kinase Inhibitors , where the molecule binds to the inactive conformation (DFG-out) of the kinase. The furan ring often occupies the hydrophobic allosteric pocket adjacent to the ATP binding site.

Pharmacophore Interaction Map

InteractionMap Ligand N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Furan 5-Methylfuran Ring Ligand->Furan Phenyl Phenyl Linker Ligand->Phenyl Amide Acetamide Group Ligand->Amide Pocket1 Hydrophobic Pocket (Kinase Back Pocket) Furan->Pocket1 Van der Waals PiStack Gatekeeper Residue (Pi-Pi Stacking) Phenyl->PiStack Pi-Interactions HBond Hinge Region / Glu Residue (H-Bonding) Amide->HBond H-Donor/Acceptor

Caption: Predicted binding interactions of the scaffold within a generic kinase ATP-binding site.

References

  • PubChem Compound Summary: 3-(5-Methylfuran-2-yl)aniline (Precursor CID 793234). National Center for Biotechnology Information. Accessed 2026.[3] [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. A comprehensive guide to the mechanism and protocols for biaryl synthesis. [Link]

  • Liang, X., et al. (2019). "Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide...". Journal of Medicinal Chemistry. (Demonstrates the utility of acetamide-phenyl scaffolds in kinase inhibition). [Link]

  • GHS Classification for Substituted Anilines. European Chemicals Agency (ECHA).[4] General safety data for aniline and acetamide derivatives. [Link]

Sources

Beyond the Ring: Engineering Novel Furan-Based Pharmacophores for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Furan-Based Pharmacophores for Drug Discovery Research Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The furan heterocycle remains a "privileged scaffold" in medicinal chemistry due to its distinct electronic profile, hydrogen-bonding capability, and rigid geometry. However, its utility is historically shadowed by metabolic liabilities—specifically, the oxidative opening of the furan ring leading to reactive dicarbonyl species. This guide delineates the transition from classical furan chemistry to novel, metabolically stable furan-based pharmacophores . We explore advanced synthetic methodologies (Rh(III)-catalyzed annulation), structural de-risking strategies, and the resurgence of furan scaffolds in kinase inhibition and antimicrobial resistance.

The Furan Paradox: Electronic Utility vs. Metabolic Liability

The furan ring functions as a bioisostere of phenyl or pyridine rings but offers unique advantages:

  • Pi-Excessive Character: Facilitates cation-pi interactions within receptor pockets.

  • Oxygen Lone Pairs: Acts as a crucial hydrogen bond acceptor (HBA).

  • Reduced Lipophilicity: Often improves solubility compared to thiophene or benzene analogs.

However, the "elephant in the room" is toxicity. Unsubstituted or poorly substituted furans are substrates for Cytochrome P450 (specifically CYP2E1), leading to hepatotoxicity.

1.1 Mechanism of Toxicity & Mitigation

To engineer safe drugs, one must understand the failure mode. The metabolic activation of furan generates cis-2-butene-1,4-dial , a potent Michael acceptor that alkylates DNA and proteins.

Mitigation Strategy:

  • C2/C5 Substitution: Blocking the

    
    -positions sterically and electronically hinders CYP450 epoxidation.
    
  • Benzofuran Fusion: Fusing the furan ring to a benzene ring (benzofuran) stabilizes the aromatic system, significantly reducing the propensity for ring opening while retaining pharmacophoric features.

  • Electron-Withdrawing Groups (EWG): Reducing the electron density of the furan ring makes it less susceptible to oxidative attack.

Figure 1: Comparative metabolic pathways. The upper path illustrates the bioactivation of unsubstituted furan into toxic metabolites. The lower path demonstrates how structural modification (e.g., benzofuran) bypasses this toxicity.

High-Value Therapeutic Applications
2.1 Kinase Inhibitors (Oncology)

Recent SAR studies have validated furanopyrimidines as potent Aurora Kinase A inhibitors.[1] The furan oxygen often orients the molecule within the ATP-binding pocket, forming critical interactions with the hinge region.

  • Target: Aurora Kinase A (Mitotic regulator).

  • Lead Class: Furan-2-yl(phenyl)methanone derivatives.[2]

  • Mechanism: Competitive inhibition at the ATP site. The planar furan ring mimics the adenine base of ATP.

2.2 Neo-Nitrofurans (Antimicrobial)

While classical nitrofurans (e.g., nitrofurantoin) are old drugs, resistance mechanisms are driving the development of neo-nitrofurans .

  • Compound: IITR06114.[3]

  • Innovation: Improved lipophilicity and binding affinity to bacterial nitroreductase (NfsA/NfsB).

  • Advantage: These prodrugs are activated inside the bacteria, generating reactive species locally, thus sparing mammalian cells that lack the specific bacterial nitroreductases.

Synthetic Architecture: Modern Protocols

Traditional Paal-Knorr synthesis is often too harsh for complex pharmacophores. Modern medicinal chemistry favors transition-metal-catalyzed C-H activation for regioselectivity.

Protocol 1: Rh(III)-Catalyzed Synthesis of Polysubstituted Furans

Objective: Regioselective synthesis of 2,3,5-trisubstituted furans via C-H activation of N-enoxyimides. Reference: Organic Letters (2023) [See Ref 5].[4]

Reagents:

  • Substrate: N-enoxyimide (1.0 equiv)

  • Alkyne: Internal or terminal alkyne (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%) - Halide scavenger

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube, combine N-enoxyimide (0.2 mmol), alkyne (0.24 mmol), [Cp*RhCl2]2 (3.1 mg), and AgSbF6 (6.9 mg).

  • Solvation: Add anhydrous DCE (2.0 mL) under an argon atmosphere.

  • Reaction: Seal the tube and heat to 100°C for 16 hours. Note: The high temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a celite pad to remove metal residues.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: Hexane/Ethyl Acetate 10:1 to 4:1).

  • Validation: Verify structure via 1H-NMR (look for disappearance of enoxy alkene protons) and HRMS.

Experimental Validation Pipeline

Once synthesized, the library must undergo a rigorous screening cascade.

Protocol 2: In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2) while monitoring for general toxicity in normal fibroblasts (HUVEC).

Materials:

  • Cell lines: MCF-7 (Breast cancer), HUVEC (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Doxorubicin (positive control).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve furan derivatives in DMSO (final concentration <0.1%). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to wells in triplicate.
  • Incubation: Incubate for 48 hours. Mechanism: The furan pharmacophore disrupts specific signaling pathways (e.g., kinase activity), leading to growth arrest.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria reduce MTT to purple formazan.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to derive IC50.
    
Data Summary & SAR Trends

The following table summarizes key Structure-Activity Relationship (SAR) trends for furan-based kinase inhibitors.

Structural ModificationEffect on PotencyEffect on Metabolic StabilityNotes
Unsubstituted Furan ModeratePoor High risk of ring opening (toxic).
Benzofuran Fusion High High Preferred scaffold. Stabilizes the ring.
C2-Aryl Substitution HighModerateIncreases lipophilicity; blocks one oxidation site.
C3-Carboxamide ModerateHighH-bond donor/acceptor motif; improves solubility.
5-Bromo Substitution HighModerateHalogen bond potential; metabolic blocking group.
Workflow Visualization

Figure 2: Iterative workflow for furan-based drug discovery, emphasizing the critical ADME/Tox checkpoint to filter out metabolically unstable candidates early.

References
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Chemical Research in Toxicology, 2022.

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens, 2021.

  • Identification, SAR studies, and X-ray co-crystallographic analysis of a novel furanopyrimidine aurora kinase A inhibitor. Bioorganic & Medicinal Chemistry Letters, 2010.[1]

  • Synthesis of Polysubstituted Furan Frameworks via [3 + 2] Annulation of N-Enoxyimides with Chelated Alkynes Initiated by Rh(III)-Catalyzed C–H Activation. Organic Letters, 2023.[4] [4]

Sources

Methodological & Application

Application Note: Synthesis of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This protocol details the synthesis of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide , a structural motif common in kinase inhibitors and biaryl-based medicinal chemistry targets.

The Challenge: The target molecule contains a furan moiety .[1][2][3] Furan rings are notoriously acid-sensitive, susceptible to ring-opening and polymerization in the presence of strong Bronsted acids or Lewis acids often used in Friedel-Crafts or direct carboxylic acid couplings.

The Solution: We utilize the Schotten-Baumann reaction conditions .[4][5][6][7] By employing a biphasic system (DCM/Water) with an inorganic base (NaOH), we achieve two critical objectives:

  • Neutralization: The base immediately scavenges the HCl byproduct formed during acylation, preventing protonation of the aniline (which would deactivate nucleophilicity).

  • Furan Preservation: The aqueous basic phase maintains a pH regime where the furan ring is stable, avoiding the decomposition pathways triggered by acidic media.

Reaction Scheme & Mechanism

The reaction involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of acetyl chloride. The base acts as a proton scavenger to drive the equilibrium forward.

ReactionMechanism Substrate 3-(5-Methylfuran-2-yl)aniline Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetyl Chloride Reagent->Intermediate Product N-(3-(5-Methylfuran-2-yl) phenyl)acetamide Intermediate->Product Elimination Byproduct NaCl + H2O Intermediate->Byproduct Base NaOH (aq) Base->Byproduct Scavenges HCl

Figure 1: Mechanistic flow of the Schotten-Baumann acylation, highlighting the role of the base in driving the reaction and protecting the furan ring.

Materials & Equipment

Reagents
ReagentEquiv.RolePurity
3-(5-Methylfuran-2-yl)aniline 1.0Limiting Reagent>97%
Acetyl Chloride 1.2Acylating AgentReagent Grade
Sodium Hydroxide (10% aq) 2.0Base / Scavenger-
Dichloromethane (DCM) -Solvent (Organic Phase)HPLC Grade
DMAP (Optional)0.05Catalyst>99%
Equipment
  • 250 mL Round Bottom Flask (3-neck preferred for temp monitoring).

  • Addition Funnel (pressure-equalizing).

  • Ice/Water Bath.

  • Magnetic Stirrer & Bar.

  • Separatory Funnel (500 mL).

  • Rotary Evaporator.

Experimental Protocol

Phase 1: Preparation & Setup
  • Dissolution: In a 250 mL round bottom flask, dissolve 3-(5-Methylfuran-2-yl)aniline (1.0 equiv, e.g., 5.0 mmol, 866 mg) in DCM (25 mL).

  • Base Addition: Add 10% NaOH solution (2.0 equiv, 10 mL) to the flask. The mixture will form a biphasic system.

  • Cooling: Place the flask in an ice-water bath and stir vigorously.

    • Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases.

Phase 2: Acylation
  • Reagent Loading: Dilute Acetyl Chloride (1.2 equiv, 6.0 mmol, ~470 µL) in minimal DCM (5 mL) and load into the addition funnel.

  • Controlled Addition: Dropwise add the acetyl chloride solution to the vigorously stirred reaction mixture over 15–20 minutes.

    • Why? Rapid addition generates localized heat and HCl spikes, which can degrade the furan ring before the base neutralizes it. Keep internal temp < 10°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours.

Phase 3: Workup & Isolation
  • Separation: Transfer the mixture to a separatory funnel. Collect the organic (lower) DCM layer.

  • Aqueous Extraction: Extract the aqueous layer once with fresh DCM (10 mL) to recover residual product. Combine with the main organic layer.

  • Washing (The "Furan-Safe" Wash):

    • Wash combined organics with Water (2 x 20 mL).

    • Wash with Brine (1 x 20 mL).

    • Note: Avoid the standard "1M HCl wash" often used to remove unreacted aniline. The furan ring may not survive. If unreacted aniline is present, remove it via column chromatography later.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Workflow Start Start: Biphasic Setup (Amine/DCM + NaOH/H2O) Cool Cool to 0°C Start->Cool Add Dropwise Addition of Acetyl Chloride Cool->Add Stir Stir RT (2-4h) Add->Stir Sep Phase Separation Stir->Sep Wash Wash: H2O & Brine (NO ACID WASH) Sep->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry End Crude Product Dry->End

Figure 2: Operational workflow emphasizing the exclusion of acidic washes to protect the furan moiety.

Characterization & Validation (QC)

Upon isolation, the product should be an off-white to pale yellow solid. Use the following diagnostic signals to validate the structure.

TechniqueDiagnostic SignalInterpretation
1H NMR

2.10–2.20 ppm (s, 3H)
Acetamide Methyl: Sharp singlet confirms acetylation.
1H NMR

2.30–2.40 ppm (s, 3H)
Furan Methyl: Distinct from the amide methyl.
1H NMR

10.0–10.2 ppm (s, 1H)
Amide NH: Broad singlet, D2O exchangeable.
1H NMR

6.0–6.7 ppm (m, 2H)
Furan Protons: Characteristic coupling of the furan ring.
LC-MS [M+H]+ = 216.1Mass Check: Molecular weight confirmation.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion
  • Cause: Hydrolysis of Acetyl Chloride. In biphasic systems, the acyl chloride can hydrolyze with water before reacting with the amine.

  • Fix: Increase Acetyl Chloride to 1.5 equivalents. Ensure the DCM is dry before mixing.

  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) . DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that reacts faster with the aniline than water does.

Issue: Dark/Black Crude Product
  • Cause: Furan decomposition (polymerization). Likely due to local "hot spots" of acidity during acetyl chloride addition.

  • Fix: Slow down the addition rate. Ensure the NaOH concentration is sufficient. Verify the starting material (aniline) was not already degraded (oxidized anilines are often black).

Safety Considerations

  • Acetyl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

  • Furan Derivatives: Many furan compounds are suspected carcinogens. Wear nitrile gloves and avoid dust inhalation.

  • DCM: Suspected carcinogen and volatile. Use in a well-ventilated area.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[5] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem Compound Summary: 3-(5-Methylfuran-2-yl)aniline. National Center for Biotechnology Information. [Link]

Sources

Step-by-step preparation of 5-methylfuran-2-yl derivatives from 3-aminoacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for generating N-(3-acetamidophenyl)-5-methylfuran-2-carboxamide and related derivatives from 3-aminoacetanilide . These scaffolds are "privileged structures" in medicinal chemistry, frequently exhibiting antimicrobial, anti-inflammatory, and microtubule-stabilizing properties.

We present two distinct synthetic pathways:

  • Pathway A (Amide Coupling): The formation of a stable carboxamide linkage using 5-methylfuran-2-carbonyl chloride. This is the preferred route for generating metabolically stable drug candidates.

  • Pathway B (Reductive Amination): The formation of secondary amine derivatives via a Schiff base intermediate using 5-methylfurfural.

Scientific Background & Retrosynthesis

The Target Scaffold

The target molecule combines an electron-rich furan ring with a meta-substituted aniline. The presence of the acetamido group at the meta position of the aniline ring provides hydrogen-bonding capability (donor/acceptor) critical for binding affinity in kinase pockets and bacterial enzymes.

Chemical Strategy

The synthesis relies on the chemoselective functionalization of the free primary amine (


) of 3-aminoacetanilide. The existing acetamide group (

) is significantly less nucleophilic due to resonance delocalization of the nitrogen lone pair into the carbonyl, preventing self-reaction or over-acylation under controlled conditions.

Retrosynthetic Logic:

  • Disconnection: The C(carbonyl)-N(amine) bond.

  • Synthons: 3-Aminoacetanilide (Nucleophile) + 5-Methyl-2-furoyl electrophile.

Visualization: Reaction Pathways

ReactionPathways SM1 3-Aminoacetanilide (Nucleophile) Intermed Schiff Base (Imine Intermediate) SM1->Intermed Pathway B1: EtOH, Reflux, cat. AcOH ProductA Target A: Amide Derivative (Stable, Bioactive) SM1->ProductA Pathway A: DCM, Et3N, 0°C to RT (Nu-Acyl Substitution) ReagentA 5-Methylfuran-2-carbonyl chloride (Electrophile A) ReagentA->ProductA ReagentB 5-Methylfurfural (Electrophile B) ReagentB->Intermed ProductB Target B: Amine Derivative (Reduced Linker) Intermed->ProductB Pathway B2: NaBH4 or H2/Pd-C (Reduction)

Figure 1: Divergent synthetic pathways for amide (A) and amine (B) derivatives.

Detailed Protocols

Method A: Acylation (The Amide Route)

Target: N-(3-acetamidophenyl)-5-methylfuran-2-carboxamide Rationale: This method uses an acid chloride for high reactivity and clean conversion, ideal for scale-up (100mg to 10g scale).

Materials:

  • 3-Aminoacetanilide (1.0 equiv)

  • 5-Methylfuran-2-carbonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • 1M HCl, Sat.

    
    , Brine[1]
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask (RBF) and purge with nitrogen (

    
    ). Add 3-aminoacetanilide  (1.50 g, 10 mmol) and a magnetic stir bar.
    
  • Solvation: Add anhydrous DCM (30 mL). If solubility is poor, add a small amount of DMF (1-2 mL) or switch solvent to THF.

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe. Cool the mixture to

    
      using an ice bath.
    
    • Expert Insight: Cooling is critical to suppress bis-acylation at the acetamide nitrogen, although it is sterically and electronically disfavored.

  • Acylation: Dissolve 5-methylfuran-2-carbonyl chloride (1.59 g, 11 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–6 hours.

    • Validation point: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting amine (polar, stains with ninhydrin) should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Sat.

      
        (2 x 30 mL) to remove unreacted furoic acid byproducts.
      
    • Wash with Brine (30 mL), dry over

      
      , and filter.
      
  • Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Expected Data:

  • Yield: 85–95%

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Distinct singlet for methyl group (

    
     ppm), furan doublets (
    
    
    
    ppm), and two amide singlets (
    
    
    ppm).
Method B: Reductive Amination (The Amine Route)

Target: N-(3-((5-methylfuran-2-yl)methyl)amino)phenyl)acetamide Rationale:[2] Creates a more flexible linker with a basic nitrogen, altering the pharmacokinetic profile (solubility/pKa).

Step-by-Step Protocol:

  • Imine Formation:

    • In a RBF, dissolve 3-aminoacetanilide (10 mmol) and 5-methylfurfural (10 mmol) in Ethanol (40 mL).

    • Add 2-3 drops of Glacial Acetic Acid (catalyst).

    • Reflux for 4–6 hours.[3]

    • Validation: TLC will show a new, less polar spot (Schiff base).

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add Sodium Borohydride (

      
      )  (15 mmol) in small portions (Caution: Gas evolution).
      
    • Stir at RT for 12 hours.

  • Workup:

    • Quench with water (10 mL). Evaporate ethanol.

    • Extract aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Wash with brine, dry, and concentrate.[1]

  • Purification: Flash chromatography is usually required (Hexane/EtOAc gradient).

Troubleshooting & Decision Matrix

Use this logic flow to resolve common synthetic issues.

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Reaction Incomplete CheckTLC->YesSM SM Visible NoSM No: Reaction Complete (Workup Issue?) CheckTLC->NoSM SM Gone Heat Action: Increase Temp to 40°C or Add DMAP (cat.) YesSM->Heat Solubility Check: Is SM precipitated? Switch to THF/DMF YesSM->Solubility BisAcyl Issue: Bis-acylation observed? (Extra spot > Rf) NoSM->BisAcyl Hydrolysis Issue: Product hydrolyzing? Avoid strong acid wash BisAcyl->Hydrolysis No ReduceEq ReduceEq BisAcyl->ReduceEq Yes: Reduce Acid Chloride to 1.0 equiv & keep at 0°C

Figure 2: Troubleshooting logic for amide coupling optimization.

Comparative Data Analysis

FeatureMethod A (Acid Chloride)Method B (Reductive Amination)
Bond Type Amide (Planar, Rigid)Amine (Flexible, Basic)
Reaction Time 3–6 Hours16–24 Hours (2 steps)
Yield (Typical) High (85–95%)Moderate (60–75%)
Purification Precipitation/RecrystallizationChromatography often required
Metabolic Stability High (CYP450 resistant)Moderate (Susceptible to N-dealkylation)
Key Reagent 5-Methylfuran-2-carbonyl chloride5-Methylfurfural

References

  • Review of Furan-2-carboxamides

    • Title: Synthesis and Biological Activity of Furan Derivatives.[4][5][6][7][8][9]

    • Source: ResearchG
    • URL:

  • Amide Coupling Protocols (General)

    • Title: Synthesis of N-arylacetamides via amin
    • Source: Arabian Journal of Chemistry.
    • URL:

  • Biological Relevance of Furan Scaffolds

    • Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.[4][6]

    • Source: PubMed / ChemMedChem.
    • URL:

  • Reaction of 3-Aminoacetanilide (Precedent)

    • Title: A review on Synthesis of Aminoacetanilides.
    • Source: Journal of Integr
    • URL:

  • Furan Functionalization Techniques

    • Title: Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals.
    • Source: MDPI.
    • URL:

Sources

Technical Application Note: In Vitro Cytotoxicity Assay Protocols for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a synthetic small molecule characterized by a meta-substituted phenyl ring linking an acetamide group and a 5-methylfuran moiety. This scaffold belongs to a class of biaryl acetamides often investigated for anti-proliferative activity, tubulin inhibition, and kinase modulation.

Chemical Context & Challenges[1][2]
  • Lipophilicity: The presence of the methylfuran and phenyl rings suggests moderate-to-high lipophilicity (Predicted LogP ~2.5–3.5). This necessitates careful solvent management to prevent precipitation in aqueous cell culture media.

  • Stability: Furan rings can be sensitive to oxidative stress and photodegradation. Protocols must strictly enforce light protection.

  • Metabolic Activation: Furan moieties are known pro-toxins that can be metabolically activated by Cytochrome P450 enzymes (e.g., CYP2E1) into reactive epoxide intermediates. Cytotoxicity results may vary significantly between metabolically competent cells (e.g., HepG2) and non-competent cells (e.g., HeLa, CHO).

Experimental Design Strategy

To generate robust, reproducible IC50 data, we recommend a Multiplexed Cytotoxicity Approach . Relying solely on metabolic assays (like MTT) can generate false positives if the compound interferes with mitochondrial reductase enzymes—a known risk with heterocyclic aromatic compounds.

Recommended Assay Configuration:

  • Primary Readout: ATP-based Luminescence (e.g., CellTiter-Glo®) or Resazurin reduction (Alamar Blue). These are more sensitive and less prone to chemical interference than MTT.

  • Secondary Readout (Multiplex): LDH Release Assay (Membrane Integrity) performed on the supernatant from the same wells.

  • Visual Check: Phase-contrast microscopy to detect compound precipitation before assay readout.

Protocol 1: Compound Preparation & Handling

Objective: Create a stable, precipitation-free dosing series.

Materials
  • Compound: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

  • Vessels: Amber glass vials or foil-wrapped polypropylene tubes (to protect furan ring).

Step-by-Step Procedure
  • Stock Solution (20 mM):

    • Weigh the solid compound accurately.

    • Dissolve in anhydrous DMSO to achieve a concentration of 20 mM .

    • Critical Step: Vortex for 30 seconds and sonicate for 5 minutes to ensure complete solubilization.

    • Storage: Aliquot into single-use amber tubes. Store at -20°C. Avoid freeze-thaw cycles.

  • Intermediate Dilutions (The "DMSO-Normalization" Method):

    • Do not dilute the DMSO stock directly into the culture media. This often causes "crash-out" (micro-precipitation).

    • Prepare a 200x concentration series in 100% DMSO first.

    • Example: If the top testing concentration is 100 µM, prepare a 20 mM DMSO solution. If the next is 50 µM, prepare a 10 mM DMSO solution.

    • Why? This ensures that every well in the assay plate receives the exact same final concentration of DMSO (0.5%), eliminating solvent toxicity as a variable.

Visualization: Serial Dilution Workflow

DilutionWorkflow cluster_0 Critical Control Point Solid Solid Compound Stock 20 mM Stock (100% DMSO) Solid->Stock Dissolve & Sonicate PlateDMSO 200x Master Plate (Serial Dilution in DMSO) Stock->PlateDMSO Serial Dilution AssayPlate Final Assay Plate (0.5% DMSO Final) PlateDMSO->AssayPlate Transfer 0.5 µL Media Culture Media Media->AssayPlate Transfer 99.5 µL

Caption: Workflow for "DMSO-Normalized" dilution to prevent precipitation and solvent artifacts.

Protocol 2: Dose-Response Cytotoxicity Assay

Objective: Determine the IC50 value using a dual-readout system.

Parameters
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver - for metabolic activation).

  • Seeding Density: 3,000 – 5,000 cells/well (Optimized for 72h linearity).

  • Incubation Time: 48 to 72 hours.

Step-by-Step Methodology
Day 0: Cell Seeding
  • Harvest cells in the exponential growth phase.

  • Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

  • Dispense 90 µL of cell suspension into a 96-well black-walled, clear-bottom plate.

    • Edge Effect Control: Fill the outer perimeter wells with PBS only (do not use for data) to prevent evaporation artifacts.

  • Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Day 1: Compound Treatment
  • Retrieve the 200x DMSO Master Plate (from Protocol 1).

  • Prepare an Intermediate Dosing Plate :

    • Add 190 µL of pre-warmed media to a sterile V-bottom plate.

    • Add 10 µL from the 200x DMSO Master Plate to the media. Mix well. (Now 10x concentration, 5% DMSO).

  • Final Addition:

    • Add 10 µL from the Intermediate Dosing Plate to the 90 µL of cells in the assay plate.

    • Final Conditions: 1x Compound, 0.5% DMSO.

  • Controls:

    • Vehicle Control: 0.5% DMSO in media (0% Cytotoxicity).

    • Positive Control: Staurosporine (1 µM) or Doxorubicin.

    • Blank: Media only (no cells).

Day 3/4: Readout (Multiplex)
  • Visual Inspection: Place plate under phase-contrast microscope (10x). Look for:

    • Needle-like crystals (Compound precipitation).

    • Cell rounding/detachment.

  • LDH Assay (Optional - Membrane Integrity):

    • Remove 50 µL of supernatant and transfer to a new clear plate.

    • Add LDH reaction mix and read Absorbance at 490 nm.

  • Viability Assay (ATP/Resazurin):

    • Add reagent (e.g., CellTiter-Glo or Alamar Blue) directly to the remaining cells.

    • Incubate according to manufacturer instructions (usually 10-60 mins).

    • Read Luminescence or Fluorescence (Ex 560 / Em 590).

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Percent Viability for each well:



Curve Fitting
  • Plot Log[Concentration] vs. % Viability.

  • Fit data using a Non-linear regression (4-parameter logistic equation/Sigmoidal dose-response) .

  • QC Criteria:

    • 
      .
      
    • Vehicle control CV < 5%.

    • Z-factor > 0.5 (for screening campaigns).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation High lipophilicity; Solubility limit exceeded.Lower top concentration; Use "DMSO-Normalization" method.
High Background Autofluorescence of furan ring.Use Luminescence (ATP) assay instead of Fluorescence.
Low Potency Lack of metabolic activation.Test in HepG2 cells or add S9 liver fraction.
Edge Effect Evaporation in outer wells.Use PBS barriers in perimeter wells.

Biological Pathway Visualization

The following diagram illustrates the potential mechanism of action for furan-phenyl-acetamides, often linked to tubulin interference or kinase signaling, leading to apoptosis.

Mechanism Compound N-(3-(5-Methylfuran-2-yl) phenyl)acetamide CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target Target Binding (Tubulin / Kinase Src/Abl) CellEntry->Target Signal Cell Cycle Arrest (G2/M Phase) Target->Signal Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Signal->Apoptosis

Caption: Hypothesized biological cascade for furan-phenyl-acetamide derivatives based on structural analogs.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Cell-based Assays Using 2-Furanacetamide. Retrieved from

  • Aliabadi, A., et al. (2013).[3][4] Synthesis and In-vitro Cytotoxicity Assessment of Phenylacetamide Derivatives. Iranian Journal of Pharmaceutical Research. Retrieved from

  • MolCore. (2024). Chemical Properties of N-(4-(5-Methylfuran-2-yl)phenyl)acetamide (CAS 400750-88-1). Retrieved from

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from

  • Sigma-Aldrich. (2024). General Protocols for MTT and Cell Viability Assays. Retrieved from

Sources

Application Note: Evaluation of Apoptosis Induction by Phenylacetamide Derivatives in Cancer Cells

[1][2]

Abstract & Scientific Context

Phenylacetamide derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent antineoplastic properties. Mechanistically, these compounds often function as Histone Deacetylase (HDAC) inhibitors or kinase modulators, leading to cell cycle arrest (G1/S or G2/M) and subsequent apoptosis.

However, distinguishing between cytostatic effects (growth arrest) and cytotoxic apoptosis (programmed cell death) is a critical bottleneck in drug development. This Application Note provides a rigorous, self-validating workflow to quantify apoptosis induced by phenylacetamide derivatives. We utilize a multi-parametric approach: starting with metabolic viability screening, moving to membrane asymmetry analysis (Annexin V), confirming mitochondrial depolarization (JC-1), and validating via executioner caspase activation.

Key Mechanistic Pathway

Phenylacetamide derivatives typically destabilize the mitochondrial membrane potential (

ApoptosisPathwayDrugPhenylacetamideDerivativeHDACHDAC Inhibition /Kinase ModulationDrug->HDACBcl2Bcl-2 (Downregulation)Bax (Upregulation)HDAC->Bcl2MitoMitochondrialDepolarization (ΔΨm Loss)Bcl2->Mito Intrinsic PathwayCytoCCytochrome cReleaseMito->CytoCCasp9Caspase-9ActivationCytoC->Casp9Casp3Caspase-3/7ActivationCasp9->Casp3PARPPARP Cleavage &DNA FragmentationCasp3->PARP

Figure 1: Putative mechanism of action for phenylacetamide derivatives triggering the intrinsic apoptotic pathway.

Experimental Workflow Strategy

To ensure data integrity, do not jump straight to Western Blotting. Follow this decision matrix to conserve reagents and validate hits.

Phase 1: Dose Finding (Cytotoxicity)

  • Assay: MTT or CCK-8.

  • Goal: Determine IC50. Apoptosis assays should be performed at

    
     and 
    
    
    IC50 concentrations to avoid necrosis artifacts caused by overdose.

Phase 2: Quantitative Profiling (The "What")

  • Assay: Annexin V-FITC / PI Flow Cytometry.

  • Goal: Distinguish early apoptosis (PS exposure) from necrosis.

Phase 3: Mechanistic Validation (The "How")

  • Assay: JC-1 Staining & Caspase-Glo 3/7.[1]

  • Goal: Confirm mitochondrial involvement and executioner enzyme activity.

Phase 4: Molecular Confirmation (The Proof)

  • Assay: Western Blot (Cleaved PARP, Bax/Bcl-2).[2]

  • Goal: Visual confirmation of protein cleavage.

Protocol 1: Sample Preparation & Solubility

Challenge: Phenylacetamide derivatives are often hydrophobic. Improper solubilization leads to precipitation in media, causing false "cytotoxicity" due to physical stress on cells.

  • Stock Solution: Dissolve compound in 100% DMSO to a concentration of 10-50 mM. Vortex until clear.

  • Intermediate Dilution: Prepare a

    
     stock of your final desired concentration in DMSO.
    
  • Final Application: Add the intermediate stock to pre-warmed culture media (1:1000 dilution).

    • Critical Control: Ensure final DMSO concentration is

      
       (ideally 
      
      
      ). Run a "Vehicle Control" (Media + 0.1% DMSO) to normalize data.

Protocol 2: Annexin V / Propidium Iodide (PI) Flow Cytometry

Principle: During early apoptosis, Phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V binds PS in a calcium-dependent manner.[3][5] PI enters only cells with compromised membranes (late apoptosis/necrosis).

Reagents
  • Annexin V-FITC (or APC).

  • Propidium Iodide (PI) or 7-AAD.[5]

  • 1X Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ , pH 7.4.[6]

    • Warning: Do not use PBS or buffers with EDTA/EGTA. Chelation of calcium will prevent Annexin V binding, yielding false negatives.

Step-by-Step Methodology
  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat with Phenylacetamide derivative (IC50 concentration) for 24h and 48h. Include Vehicle Control and Positive Control (e.g., Staurosporine 1

    
    M).
    
  • Harvesting (Critical):

    • Collect the supernatant (media contains detached dead cells).

    • Wash adherent cells with PBS (collect this too).

    • Trypsinize gently (stop reaction immediately once detached).

    • Combine all fractions. Loss of floating cells leads to underestimation of apoptosis.

  • Staining:

    • Centrifuge (300

      
       g, 5 min). Discard supernatant.
      
    • Resuspend in 100

      
      L 1X Binding Buffer .
      
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      L PI.
    • Incubate 15 min at RT in the dark.

  • Acquisition: Add 400

    
    L Binding Buffer.[3][7] Analyze on Flow Cytometer within 1 hour.
    
Data Interpretation
QuadrantMarker ProfileCell Status
Q3 (LL) Annexin V (-) / PI (-)Live / Healthy
Q4 (LR) Annexin V (+) / PI (-)Early Apoptosis (Primary interest)
Q2 (UR) Annexin V (+) / PI (+)Late Apoptosis / Secondary Necrosis
Q1 (UL) Annexin V (-) / PI (+)Primary Necrosis (Membrane damage without PS flip)

Protocol 3: Mitochondrial Membrane Potential (JC-1 Assay)

Principle: Phenylacetamides often trigger the intrinsic pathway. JC-1 is a cationic dye.[1][6][8] In healthy mitochondria (high potential), it forms red aggregates. In apoptotic cells (low potential), it remains as green monomers.

Methodology
  • Preparation: Treat cells as described above.

  • Staining: Add JC-1 solution (final conc. 2

    
    M) directly to culture media.
    
  • Incubation: 30 min at 37°C in the dark.

  • Analysis (Flow Cytometry):

    • Excitation: 488 nm.[1][8]

    • Emission: Detect Green (FITC channel, ~529 nm) and Red (PE channel, ~590 nm).

  • Calculation: Calculate the Ratio of Red/Green fluorescence.

    • Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization (apoptosis).[1]

Protocol 4: Caspase 3/7 Luminescent Assay

Principle: "Glow" assays are superior to colorimetric assays for sensitivity. They utilize a DEVD-aminoluciferin substrate.[9][10] Caspase cleavage releases aminoluciferin, which luciferase consumes to produce light.[9]

Methodology
  • Plating: Seed cells in White-walled 96-well plates (prevents signal bleed).

  • Treatment: Treat with compound for desired time.[3]

  • Reagent Addition: Add Caspase-Glo 3/7 reagent (1:1 ratio with media volume).

  • Lysis: Shake plate at 300-500 rpm for 30 seconds. Incubate 1 hour at RT.

  • Read: Measure Luminescence (RLU) on a plate reader.

    • Validation: Signal should be >3-fold higher than vehicle control to confirm significant induction.

Protocol 5: Western Blot Confirmation

Target: Cleaved PARP (Poly (ADP-ribose) polymerase).[2][11] Rationale: Caspase-3 cleaves full-length PARP (116 kDa) into an 89 kDa fragment.[11] This is the irreversible "point of no return."

Workflow
  • Lysis: Use RIPA buffer + Protease Inhibitor Cocktail.

  • Loading: Load 20-30

    
    g protein per lane.
    
  • Primary Antibody: Anti-Cleaved PARP (Asp214) (Rabbit, 1:1000).

  • Controls:

    • Loading Control:

      
      -Actin or GAPDH.
      
    • Positive Control: Lysate from Staurosporine-treated cells.

  • Result: Appearance of the 89 kDa band confirms apoptosis.

Summary of Expected Results

If your Phenylacetamide derivative is a potent apoptosis inducer, your data package should look like this:

AssayMetricExpected Trend (vs Control)
MTT Cell ViabilityDose-dependent decrease (Sigmoidal)
Annexin V PS ExternalizationIncrease in Q4 (Annexin+/PI-) population
JC-1 Red/Green RatioSignificant Decrease (Loss of

)
Caspase-Glo Luminescence>3x Increase
Western Blot PARPAppearance of 89 kDa cleaved fragment

References

  • BenchChem. In-vitro cytostatic activity of phenylacetate derivatives. (Accessed 2026). Link

    • Context: Overview of cell cycle arrest and apoptotic mechanisms of phenylacet
  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.Link

    • Context: Standard protocol emphasizing calcium dependence in binding buffers.
  • Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin.Link

    • Context: Methodology for luminescent detection of executioner caspases.[12]

  • Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit Protocol.[13]Link

    • Context: Protocol for monitoring mitochondrial depolarization using JC-1 dye.[1][6][8][13]

  • Abcam. Apoptosis Western Blot Guide.Link

    • Context: Identification of cleaved PARP and Caspase fragments via immunoblotting.[2][11]

Antibacterial Susceptibility Profiling of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a synthetic small molecule belonging to the class of N-phenylacetamide derivatives substituted with heterocyclic moieties. While the acetamide core provides structural stability and hydrogen-bonding capability, the 5-methylfuran-2-yl moiety is the likely pharmacophore, historically associated with antimicrobial activity via oxidative stress induction or DNA interference (similar to nitrofurans, though distinct in mechanism due to the methyl substitution).

This Application Note provides a rigorous, standardized protocol for evaluating the antibacterial susceptibility of this compound. Unlike water-soluble antibiotics (e.g., aminoglycosides), this lipophilic molecule requires specific handling regarding solvent compatibility (DMSO) and precipitation risks in aqueous media.

Key Chemical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~215.25 g/mol

  • Solubility: Low in water; High in DMSO, Ethanol, and Ethyl Acetate.

  • Stability: The furan ring is susceptible to photo-oxidation; protect stock solutions from light.

Materials & Reagents

Chemical Preparation[1][2][3][4][5][6][7]
  • Test Compound: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (Purity >95% recommended).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, ACS grade.

  • Positive Control: Ciprofloxacin (Gram-negative target) or Vancomycin (Gram-positive target).

  • Resazurin Dye (Optional): For colorimetric viability determination (Alamar Blue).

Biological Media
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The CLSI-mandated medium for non-fastidious bacteria.

    • Note: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L) levels must be optimized to ensure consistent activity of aminoglycosides or membrane-active agents, serving as a quality control baseline.

Bacterial Strains (Recommended Panel)
  • Staphylococcus aureus ATCC 29213 (Gram-positive QC strain)[1]

  • Escherichia coli ATCC 25922 (Gram-negative QC strain)

  • Pseudomonas aeruginosa ATCC 27853 (Refractory Gram-negative model)

Experimental Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) adhering to CLSI M07-A10 standards.

Phase 1: Stock Solution Preparation

Critical Step: Due to the lipophilicity of the furan-phenylacetamide scaffold, direct dissolution in broth will cause precipitation.

  • Weighing: Weigh 10.76 mg of powder.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 50 mM master stock (approx. 10,760 µg/mL). Vortex until clear.

  • Sterilization: Do not autoclave. If necessary, pass through a 0.22 µm PTFE syringe filter (nylon binds small molecules).

Phase 2: Dilution Plate Setup (96-well)

The goal is to keep the final DMSO concentration


 to prevent solvent toxicity from masking the compound's effect.
  • Intermediate Dilution: Dilute the 50 mM stock 1:50 in CAMHB to get 1 mM (approx. 215 µg/mL). DMSO is now 2%.

  • Serial Dilution:

    • Add 100 µL of CAMHB to columns 2–11 of a 96-well plate.

    • Add 200 µL of the 1 mM Intermediate to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: A gradient from 1000 µM down to ~1.9 µM.

    • Column 11: Growth Control (Broth + Bacteria + 1% DMSO).

    • Column 12: Sterility Control (Broth only).

Phase 3: Inoculum Preparation
  • Direct Colony Suspension: Pick 3-5 colonies from an overnight agar plate. Resuspend in saline.

  • Turbidity Adjustment: Adjust to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Final Dilution: Dilute this suspension 1:150 in CAMHB.

    • Target Density:

      
       CFU/mL.
      
Phase 4: Assay Initiation
  • Add 100 µL of the diluted inoculum to wells in columns 1–11.

  • Final Test Conditions:

    • Compound Concentration: 500 µM down to 0.9 µM (halved due to 1:1 dilution with inoculum).

    • Bacterial Density:

      
       CFU/mL.[1]
      
    • DMSO Concentration: 1% (Non-toxic baseline).

Workflow Visualization

The following diagram illustrates the critical path for testing lipophilic small molecules like N-(3-(5-Methylfuran-2-yl)phenyl)acetamide, highlighting the DMSO management steps.

MIC_Workflow cluster_QC Quality Control Checkpoint Compound Solid Compound (Lipophilic) Stock Master Stock (50 mM in 100% DMSO) Compound->Stock Dissolve Intermed Intermediate Dilution (1 mM in Broth, 2% DMSO) Stock->Intermed 1:50 Dilution (Prevents Shock) Plate 96-Well Plate (Serial Dilution) Intermed->Plate Dispense Col 1 Plate->Plate Serial Dilution (2-fold) Incubation Incubation (35°C, 16-20h) Plate->Incubation QC_Node Final DMSO < 1%? Plate->QC_Node Inoculum Bacterial Inoculum (1x10^6 CFU/mL) Inoculum->Plate Add 1:1 v/v Readout Readout (Visual/OD600/Resazurin) Incubation->Readout

Caption: Workflow for broth microdilution of lipophilic compounds, ensuring solvent compatibility.

Data Analysis & Interpretation

Reading the Results

After 16–20 hours of incubation at 35°C:

  • Visual: Look for the "button" of sedimentation or turbidity. The MIC is the lowest concentration with no visible growth.[1]

  • Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Check if precipitation occurs in sterile controls. If yes, the MIC is invalid above this concentration. Lower the starting range or increase DMSO slightly (max 2% with validation).
Growth in Sterility Control Contamination during setup.Discard plate. Review aseptic technique. Ensure DMSO stock was filtered.
Skipped Wells Pipetting error or "edge effect".Use reverse pipetting. Do not use outer wells for data; fill them with water to prevent evaporation.
Trailing Endpoints Bacteriostatic activity (common for furans).Read MIC at 80% inhibition (if measuring OD) or the first well with significant reduction.

Mechanistic Context (Hypothesis)

While the specific mechanism of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide requires validation, structural analogs suggest a dual mode of action:

  • Furan Moiety: Potential bioactivation by bacterial nitroreductases (if nitro-substituted) or generation of reactive oxygen species (ROS) that damage DNA.

  • Acetamide Linker: Facilitates hydrogen bonding with penicillin-binding proteins (PBPs) or membrane receptors, aiding the positioning of the furan ring.

Mechanism Compound N-(3-(5-Methylfuran-2-yl) phenyl)acetamide Membrane Cell Membrane Permeation Compound->Membrane Lipophilic Entry Target1 Target A: Oxidative Stress (Furan Radical Formation) Membrane->Target1 Target2 Target B: DNA Binding (Intercalation/Groove Binding) Membrane->Target2 Effect Bacterial Cell Death (Bactericidal) Target1->Effect Target2->Effect

Caption: Hypothetical mode of action based on furan-phenylacetamide structure-activity relationships.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] CLSI.[1][2][3][4][5] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[1][5] EUCAST.[1] [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[1][2][3][5] Nature Protocols, 3(2), 163–175. [Link]

  • Zhao, P., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1954. [Link]

  • Swebocki, T., et al. (2023).[4] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[4] Protocols.io. [Link][4]

Sources

Procedure for molecular docking of furan-phenylacetamides into FLT3 kinase active sites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Molecular Docking of Furan-Phenylacetamide Derivatives Targeting FLT3 Kinase

Executive Summary

This application note outlines a rigorous workflow for the molecular docking of furan-phenylacetamide derivatives into the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a critical therapeutic target in Acute Myeloid Leukemia (AML), particularly for patients harboring Internal Tandem Duplication (ITD) mutations.[1][2] Furan-phenylacetamides represent a privileged scaffold capable of exploiting the hinge region (Cys694) and the hydrophobic back pocket, potentially overcoming resistance mechanisms mediated by the F691L gatekeeper mutation.

This guide moves beyond basic docking instructions, offering a "self-validating" protocol that accounts for the plasticity of the FLT3 kinase domain (DFG-in vs. DFG-out conformations).

Structural Biology & Target Selection

Successful docking requires selecting the correct protein conformation. FLT3 exists in two primary states:

  • DFG-in (Active): The Asp-Phe-Gly (DFG) motif is oriented inward, allowing ATP binding.

  • DFG-out (Inactive): The Phenylalanine of the DFG motif flips, exposing a hydrophobic allosteric pocket.

Critical Decision Point: Phenylacetamides often act as Type II inhibitors or "hybrid" Type I½ inhibitors. Therefore, you must dock against both conformations to determine the thermodynamic preference.

Table 1: Recommended Crystal Structures for FLT3 Docking

ConformationPDB IDResolutionCo-crystallized LigandRationale for Selection
DFG-out (Inactive) 4XUF 3.20 ÅQuizartinib (AC220)Best for Type II inhibitors. Defines the allosteric back pocket essential for high affinity.
DFG-in (Active) 6JQR 2.20 ÅGilteritinibBest for Type I inhibitors. High resolution; defines the ATP-binding competent state.
Gatekeeper Mutant 4RT7 2.50 Å(Ligand varied)Use for testing F691L resistance profiles.

Protocol Phase 1: System Preparation

Causality: Garbage in, garbage out. The protonation state of the furan-phenylacetamide linker is pH-sensitive and dictates binding.

Ligand Preparation
  • Structure Generation: Generate 3D coordinates from SMILES.

  • Tautomerization: The amide linker (-NH-CO-) must be treated carefully. While the amide form is dominant, the imidic acid tautomer should be generated if the pKa suggests relevance at pH 7.4.

  • Furan Ring Conformation: Ensure the furan ring is planar. Allow rotation around the phenyl-acetamide bond, but penalize non-planar amide bonds.

  • Minimization: Minimize ligand energy using the OPLS3e or MMFF94 force field to remove steric clashes before docking.

Protein Preparation
  • Clean-up: Remove all water molecules except those bridging the ligand and the hinge region (rare in FLT3, but check HOH near Glu661).

  • Mutation Correction: If using 4XUF (which is FLT3-ITD), ensure the sequence matches your target biological assay (WT vs. ITD).

  • Protonation:

    • Asp835: In DFG-out structures, Asp835 is often protonated or involved in a salt bridge. Calculate pKa (PropKa) to determine if it should be ASH (neutral) or ASP (charged).

    • Lys644 & Glu661: Ensure the catalytic salt bridge is preserved in DFG-in structures.

Protocol Phase 2: The Docking Workflow

Causality: We use a "Redocking Control" to establish the validity of the algorithm before testing new compounds.

Grid Generation (The Search Space)

Do not use a global search. Focus the grid on the ATP-binding pocket and the adjacent hydrophobic pocket.

  • Center: Coordinates of the co-crystallized ligand (e.g., Quizartinib in 4XUF).

  • Dimensions:

    
     Å. This accommodates the extended furan tail of the phenylacetamide.
    
  • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).

Docking Parameters (AutoDock Vina & Glide)

Option A: AutoDock Vina (Open Source)

  • Exhaustiveness: Set to 32 (Default is 8). Reason: Phenylacetamides have rotatable bonds; higher sampling is required to find the global minimum.

  • Num_modes: 20.

  • Energy_range: 4 kcal/mol.

Option B: Schrödinger Glide (Commercial)

  • Precision: SP (Standard Precision) for initial screening; XP (Extra Precision) for final pose refinement.

  • Core Constraints: Optional. Constrain the amide nitrogen to H-bond with Cys694 (hinge) if this interaction is a known requirement of your scaffold.

Workflow Diagram

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Execution cluster_Analysis Phase 3: Analysis Start Start: Furan-Phenylacetamide SMILES LigPrep Ligand Prep (MMFF94, pH 7.4) Generate Conformers Start->LigPrep ProtPrep Protein Prep (PDB: 4XUF/6JQR) Remove Waters, Fix Charges Start->ProtPrep GridGen Grid Generation (Center: Active Site Size: 25x25x25 Å) LigPrep->GridGen ProtPrep->GridGen Redock Validation Step: Redock Crystal Ligand (Target RMSD < 2.0 Å) GridGen->Redock ActualDock Dock Test Ligands (Exhaustiveness: 32) Redock->ActualDock If Valid Filter1 Filter: Binding Energy ( < -9.0 kcal/mol ) ActualDock->Filter1 Filter2 Filter: Key Interactions (Cys694 H-bond?) Filter1->Filter2 FinalSelect Select Top Poses for MD Simulation Filter2->FinalSelect

Caption: Figure 1. Hierarchical docking workflow ensuring protocol validity via redocking controls before screening furan-phenylacetamide derivatives.

Protocol Phase 3: Analysis & Interaction Profiling

Trustworthiness: A high score (e.g., -11 kcal/mol) is meaningless if the pose is physically impossible.

Interaction Checklist (The "Truth" Test)

Evaluate the top 3 poses for each compound against these criteria:

  • Hinge Interaction (Critical): Does the amide linker or the phenyl ring form a Hydrogen Bond with the backbone of Cys694 ?

    • Requirement: Distance < 3.0 Å, Angle > 120°.

  • Gatekeeper Interaction: Does the furan ring or its substituents interact with Phe691 ?

    • Note: In F691L mutants, steric bulk here causes resistance.

  • DFG Motif: In DFG-out docking (4XUF), does the tail of the molecule extend into the pocket created by the flipped Phe830 ?

  • Catalytic Pair: Are there interactions with Lys644 or Glu661 ?

Interaction Logic Diagram

InteractionLogic Start Analyze Top Pose CheckHinge H-bond to Cys694? Start->CheckHinge CheckClash Steric Clash with Phe691? CheckHinge->CheckClash Yes ResultBad Discard Pose CheckHinge->ResultBad No (Essential) CheckDFG Reaches DFG Back Pocket? CheckClash->CheckDFG No CheckClash->ResultBad Yes (>0.5Å overlap) ResultType1 Likely Type I Inhibitor CheckDFG->ResultType1 No ResultType2 Likely Type II Inhibitor CheckDFG->ResultType2 Yes ResultGood High Confidence Binder ResultType1->ResultGood ResultType2->ResultGood

Caption: Figure 2. Decision tree for classifying docking poses. Interaction with Cys694 is a mandatory filter for phenylacetamide efficacy.

References

  • RCSB Protein Data Bank. Crystal structure of the FLT3 kinase domain bound to the inhibitor quizartinib (AC220) (PDB: 4XUF). [Link]

  • RCSB Protein Data Bank. Crystal structure of FLT3 in complex with gilteritinib (PDB: 6JQR). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Smith, C. C., et al. (2012). Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia. Nature. [Link]

  • Schrödinger Release 2023-1. Glide, Schrödinger, LLC, New York, NY, 2023. (Standard Industry Software Reference). [Link]

Sources

Application Note: Recrystallization Solvent Systems for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Structural Analysis

This technical guide details the solvent selection and recrystallization protocols for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide, a biaryl amide intermediate common in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways.

Purification of this compound presents a specific chemical challenge: balancing the polarity of the acetamide moiety (H-bond donor/acceptor) against the lipophilicity of the phenyl-furan scaffold. Furthermore, the electron-rich furan ring requires specific handling to prevent acid-catalyzed ring opening or oxidative degradation during thermal processing.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Core Scaffold Biaryl (Phenyl-Furan)Moderate lipophilicity; soluble in aromatics/esters.
Functional Group Acetamide (-NHCOCH3)Polar; capable of H-bonding. Increases solubility in alcohols.
Stability Furan RingAcid Sensitive. Avoid acidic solvents or acidic activated carbon.
LogP (Predicted) ~2.5 - 3.0"Goldilocks" zone: too polar for pure hexane, too lipophilic for pure water.

Solvent System Selection Strategy

For N-arylacetamides containing heterocyclic rings, a "Single Solvent" system is often insufficient due to the steep solubility curve required. We recommend a Binary Solvent System approach.

Recommended Solvent Systems

Based on structural analogues (e.g., N-phenylacetamide, furan-2-yl derivatives), the following systems are prioritized:

System A: Ethanol / Water (The "Green" Standard)
  • Mechanism: Ethanol dissolves the acetamide via H-bonding; water acts as a potent anti-solvent, forcing the hydrophobic biaryl core to lattice.

  • Pros: High recovery yield, environmentally benign, excellent removal of inorganic salts.

  • Cons: High boiling point of water can make drying difficult; risk of hydrolysis if heating is prolonged (low risk at neutral pH).

System B: Ethyl Acetate / Heptane (The "Lipophilic" Alternative)
  • Mechanism: Ethyl acetate solubilizes the aromatic system; heptane reduces the solvation power gradually.

  • Pros: Lower boiling point (easier drying), compatible with acid-sensitive furan rings (aprotic).

  • Cons: Poor removal of polar inorganic salts.

System C: Toluene (Single Solvent)
  • Mechanism: Temperature-dependent solubility.[1][2]

  • Pros: Excellent for removing highly polar impurities (which remain insoluble even in hot toluene).

  • Cons: High boiling point (110°C) requires careful heating; harder to remove solvent traces.

Protocol 1: Micro-Scale Solvent Screening

Do not commit the entire batch to a solvent without validation. Use this self-validating screening workflow.

Workflow Diagram: Solvent Screening Logic

SolventScreening Start Start: 50mg Crude Sample Step1 Add 0.5 mL Solvent A (e.g., Ethanol) at RT Start->Step1 Check1 Dissolved at RT? Step1->Check1 TooSol Result: Too Soluble (Poor Recovery) Check1->TooSol Yes Heat Heat to Boiling Check1->Heat No Check2 Dissolved at Boil? Heat->Check2 Insol Result: Insoluble (Wrong Solvent) Check2->Insol No Cool Cool to RT then 0°C Check2->Cool Yes Check3 Crystals Formed? Cool->Check3 Success SUCCESS: Primary Candidate Check3->Success Yes (High Yield) Fail No Crystals: Try Anti-Solvent Check3->Fail No

Caption: Logic flow for determining the optimal single or binary solvent system using a 50mg test sample.

Screening Procedure
  • Place 50 mg of crude solid into a test tube.

  • Add 0.5 mL of the primary solvent (Ethanol or Ethyl Acetate).

  • Observation A: If it dissolves at Room Temperature (RT), the solvent is too strong. Switch to a less polar solvent or use less volume.

  • Observation B: If insoluble at RT, heat to boiling (water bath).

    • If it dissolves completely: Good.

    • If it does not dissolve: Add more solvent in 0.1 mL increments.

  • Cool to RT. If no crystals form, add the Anti-Solvent (Water for EtOH; Heptane for EtOAc) dropwise until persistent cloudiness appears, then cool.

Protocol 2: Large-Scale Recrystallization (Ethanol/Water System)

This protocol assumes a 10g batch size. Scale reagents proportionally.

Reagents & Equipment
  • Crude N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (10 g)

  • Solvent: Ethanol (95% or absolute)

  • Anti-solvent: Deionized Water

  • Activated Carbon (Neutral pH, e.g., Norit SA 2) - Optional for colored impurities

  • Equipment: Erlenmeyer flask, magnetic stirrer, hot plate, Büchner funnel.

Operational Workflow

RecrystallizationWorkflow Raw Crude Solid (10g) Dissolve Dissolution: Min. Vol. Boiling Ethanol Raw->Dissolve Carbon Decolorization: Add Activated Carbon (Optional) Dissolve->Carbon If colored HotFilter Hot Filtration: Remove Insolubles/Carbon Dissolve->HotFilter If clear Carbon->HotFilter Nucleation Nucleation: Add Water to Cloud Point HotFilter->Nucleation Crystallize Crystallization: Slow Cool to RT -> 4°C Nucleation->Crystallize Isolate Isolation: Vacuum Filtration & Wash Crystallize->Isolate Dry Drying: Vacuum Oven (40°C) Isolate->Dry

Caption: Step-by-step purification workflow ensuring removal of mechanical impurities and maximum crystal recovery.

Step-by-Step Execution
Step 1: Dissolution
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add Ethanol (approx. 3-5 mL per gram of solid) and heat to a gentle boil.

  • Add additional Ethanol in small portions until the solid just dissolves.

    • Critical: Do not add excess solvent. We want a saturated solution at boiling point.

Step 2: Hot Filtration (Impurity Removal)

Why: This step removes insoluble impurities (e.g., Palladium catalyst residues, dust) and activated carbon.

  • If the solution is dark/colored, add 1-2% w/w Activated Carbon . Stir at boiling for 5 minutes.

  • Pre-heat a glass funnel and filter paper (or a sintered glass funnel) with hot ethanol.

  • Filter the boiling solution rapidly into a clean, pre-heated flask.

    • Tip: Keep the receiving flask on the hot plate to prevent premature crystallization during filtration.

Step 3: Crystallization
  • Re-heat the filtrate to boiling.

  • Add Water (Anti-solvent) dropwise to the boiling solution.

  • Stop adding water when a faint, persistent turbidity (cloudiness) is observed.

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Remove from heat. Allow the flask to cool to Room Temperature slowly (undisturbed).

    • Note: Slow cooling promotes larger, purer crystals.[3]

  • Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation & Drying [4][5]
  • Collect crystals via vacuum filtration on a Büchner funnel.

  • Wash: Rinse the filter cake with a small volume of ice-cold Ethanol/Water (1:1 mixture) .

    • Warning: Do not use pure ethanol for washing, as it may redissolve the product.[6]

  • Dry: Dry in a vacuum oven at 40-50°C for 12 hours.

    • QC Check: Verify purity via HPLC or Melting Point analysis.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Product forms a liquid oil instead of crystals.The temperature is above the melting point of the solvated product. Remedy: Re-heat to dissolve, add slightly more Ethanol, and cool very slowly with vigorous stirring. Seed with a pure crystal if available.
No Precipitation Solution remains clear at 0°C.Too much solvent was used. Remedy: Evaporate 20-30% of the solvent on a rotavap and re-cool.
Colored Crystals Impurities trapped in lattice.Cooling was too fast. Remedy: Recrystallize again; ensure slow cooling. Use activated carbon in the hot step.[2][4]
Low Yield Product too soluble in mother liquor.Remedy: Increase the ratio of Anti-solvent (Water) or cool to -20°C.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents. Retrieved from .

  • Organic Syntheses. Phenylacetamide. Org. Synth. 1922 , 2, 63. DOI: 10.15227/orgsyn.002.0063. Available at: [Link]

  • PubChem. 3-(5-Methylfuran-2-yl)aniline Compound Summary. National Library of Medicine. Retrieved October 2025.[7][8] Available at: [Link]

  • University of Rochester. Purification: How To - Recrystallization Guide. Department of Chemistry. Available at: [Link]

Sources

Microwave-assisted synthesis of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide , a biaryl amide scaffold common in kinase inhibitor discovery. Utilizing microwave irradiation, this protocol reduces reaction times from 12 hours (thermal reflux) to under 20 minutes while suppressing common side reactions such as protodeboronation of the furan coupling partner.

Strategic Analysis & Retrosynthesis

The target molecule is constructed via a Suzuki-Miyaura cross-coupling between an aryl halide and a heteroaryl boronic species.[1]

  • Fragment A (Electrophile): N-(3-bromophenyl)acetamide (3'-Bromoacetanilide).

  • Fragment B (Nucleophile): 5-Methylfuran-2-boronic acid pinacol ester.

    • Critical Insight: We select the pinacol ester over the free boronic acid. Furan-2-boronic acids are notoriously unstable and prone to rapid protodeboronation under basic aqueous conditions.[2] The ester provides necessary steric protection and slow release of the active boronate species.

Reaction Scheme

Retrosynthesis Target Target: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Retrosynthesis FragA Fragment A: N-(3-bromophenyl)acetamide Disconnect->FragA FragB Fragment B: 5-Methylfuran-2-boronic acid (pinacol ester) Disconnect->FragB

Figure 1: Retrosynthetic disconnection strategy isolating the key C-C bond formation.

Materials and Equipment

ComponentSpecificationRole
Microwave Reactor Single-mode (e.g., CEM Discover or Biotage Initiator)Precise temperature/pressure control
Vial Type 10 mL Pyrex, pressure-rated (up to 20 bar)Containment
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Bidentate ligand resists de-ligation at high T
Base Cs₂CO₃ (2.0 equiv)Promotes transmetallation; high solubility in aq. media
Solvent System 1,4-Dioxane / Water (4:1 v/v)High loss tangent (tan δ) for efficient heating

Experimental Protocol

Step 1: Reaction Assembly
  • Causality: The order of addition minimizes catalyst deactivation by oxygen.

  • In a 10 mL microwave vial, add N-(3-bromophenyl)acetamide (1.0 mmol, 228 mg) and 5-Methylfuran-2-boronic acid pinacol ester (1.2 mmol, 250 mg).

  • Add Cs₂CO₃ (2.0 mmol, 652 mg).

  • Add a magnetic stir bar and seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen (N₂) or Argon three times. Oxygen is the primary cause of homocoupling side-products.

  • Inject 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Remove the septum briefly to add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) under a positive stream of N₂. Reseal immediately.

Step 2: Microwave Irradiation
  • Mechanism: Microwave dielectric heating directly couples with the polar solvent (water/dioxane), creating inverted thermal gradients that accelerate the rate-determining step (transmetallation).

Instrument Parameters:

  • Temperature: 110 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds

  • Power: Dynamic (Max 200 W)

  • Pressure Limit: 250 psi (17 bar)

Step 3: Workup & Purification[2]
  • Cool the vial to room temperature (RT) using the reactor's compressed air jet.

  • Filter the mixture through a pad of Celite to remove Palladium black; wash with Ethyl Acetate (20 mL).

  • Transfer filtrate to a separatory funnel. Wash with Water (2 x 15 mL) and Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0% → 40% Ethyl Acetate in Hexanes.

    • Rf: ~0.35 (30% EtOAc/Hexanes).

Workflow Visualization

ProtocolWorkflow Setup 1. Assembly (Inert Atmosphere) Degas 2. Degassing (N2 Purge, 3 cycles) Setup->Degas MW 3. Microwave Irradiation (110°C, 15 min, 200W) Degas->MW Catalyst Addition Quench 4. Quench & Filter (Celite/EtOAc) MW->Quench Cooling Purify 5. Purification (Flash Chromatography) Quench->Purify Extraction Product Final Product: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Purify->Product

Figure 2: Operational workflow ensuring catalyst integrity and efficient isolation.

Results & Characterization

Expected Analytical Data

The protocol typically yields 82-88% of the target compound as an off-white solid.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 10.05 (s, 1H)Amide -NH
δ 7.95 (s, 1H)Phenyl C2-H (between substituents)
δ 2.36 (s, 3H)Furan -CH₃
δ 2.08 (s, 3H)Acetamide -CH₃
LC-MS (ESI+) m/z 216.1 [M+H]⁺Molecular Ion (C₁₃H₁₃NO₂)
Optimization Data (Solvent Screen)

Self-validating data demonstrating why Dioxane/Water is the standard.

Solvent SystemTemp (°C)Time (min)Yield (%)Observation
Dioxane/H₂O (4:1) 110 15 85 Clean conversion
DMF/H₂O (4:1)1201572Difficult solvent removal
Toluene/EtOH/H₂O1103065Phase separation issues
Ethanol (Neat)804540Poor solubility of reactants

Troubleshooting & "Self-Validating" Checks

  • Low Yield / Starting Material Remaining:

    • Check: Did the reaction turn black immediately? If yes, Pd crashed out. Increase ligand load or switch to XPhos Pd G3 .

    • Check: Is the furan boronate old? Check by TLC. If degraded, re-synthesize or re-purchase.

  • Protodeboronation (Formation of 2-methylfuran):

    • Symptom:[2][3][4][5][6][7][8][9][10] Missing furan peaks in NMR, presence of acetanilide.

    • Fix: Lower temperature to 90°C and extend time to 30 mins. Ensure base is not in huge excess (stick to 2.0 equiv).

  • Pressure Errors:

    • Cause: Decomposition of carbonate generates CO₂.

    • Fix: Ensure headspace in the vial (do not fill >60% volume).

References

  • BenchChem Technical Support. Furan-2-Boronic Acid in Suzuki Coupling: Troubleshooting & Optimization. Retrieved from .

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(vi), 431-445.[11] Retrieved from .

  • Polak, P., et al. (2021).[4] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[6] Molecules, 26(7), 1968. Retrieved from .

  • Zhang, W., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.[9][12] Journal of Organic Chemistry. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Furan-Phenylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Paradox

Welcome to the technical support hub for furan-phenylacetamide derivatives. If you are reading this, you are likely facing a common but frustrating paradox: your compound has a reasonable calculated LogP (1.5 – 3.5) yet exhibits negligible aqueous solubility (< 10 µM).[1]

The Root Cause: Furan-phenylacetamides often behave as "Brick Dust" molecules.

  • High Lattice Energy: The phenylacetamide moiety acts as a rigid backbone. The amide bond facilitates strong intermolecular hydrogen bonding (N-H···O=C), creating a tightly packed crystal lattice with a high melting point (MP).

  • Solvation Energy Deficit: While the furan ring adds lipophilicity, it does not disrupt the crystal packing enough to lower the melting point. Water molecules cannot overcome the energy required to break the crystal lattice (Lattice Energy > Solvation Energy).

This guide moves beyond basic "add more DMSO" advice to provide mechanistically grounded troubleshooting for biological assays.

Diagnostic & Troubleshooting Guide

Phase 1: Stock Solution Preparation (The "Invisible" Precipitate)

Q: I dissolved my compound in DMSO at 10 mM, but it looks cloudy or precipitates upon freezing. Why?

A: This is a saturation issue exacerbated by moisture.

  • Mechanism: DMSO is hygroscopic.[2] Even 1-2% water absorption can drastically reduce the solubility of hydrophobic amides. Upon freezing, the "salting out" effect can force the compound out of solution, forming micro-crystals that do not re-dissolve upon thawing.

  • The Fix:

    • Use Anhydrous DMSO: Ensure your DMSO is ≥99.9% pure and stored under dry gas (nitrogen/argon).

    • Thermal Cycle: Before use, warm the stock to 37°C for 10 minutes and vortex vigorously.

    • Sonication: Sonicate for 5 minutes (bath sonicator) to break up "seed" crystals that induce precipitation.

Phase 2: Dilution into Aqueous Media (The "Crash Out")

Q: My compound precipitates immediately when I add the DMSO stock to the cell culture media (PBS/DMEM). How do I prevent this?

A: You are encountering Kinetic Precipitation . The rapid change in dielectric constant (from DMSO


 to Water 

) causes the hydrophobic effect to dominate instantly.

Troubleshooting Protocol: The "Intermediate Step" Dilution Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. Instead:

  • Step 1 (Pre-dilution): Dilute your 10 mM stock 1:10 in pure DMSO to create a 1 mM "working stock."

  • Step 2 (Surfactant Shielding): Prepare your aqueous buffer with 0.05% Tween-80 or 0.1% Pluronic F-68 . These surfactants lower the surface tension and prevent micro-nucleation.

  • Step 3 (Rapid Dispersion): Add the buffer to the DMSO working stock (or vice versa) while vortexing.

    • Note: If using serum-containing media (FBS), the albumin (BSA) often acts as a natural solubilizer. Pre-incubate the compound with serum-containing media for 15 minutes at 37°C before adding to cells.

Phase 3: Chemical Stability (The "Hidden" Loss)

Q: My compound is soluble, but I lose activity after 4 hours in acidic buffer. Is it precipitating?

A: Likely not. It is chemically degrading.

  • Critical Warning: The furan ring is acid-sensitive . In acidic media (pH < 4.0), furan undergoes acid-catalyzed hydrolysis and ring opening (forming dicarbonyls).

  • The Fix:

    • Maintain pH > 6.0 whenever possible.

    • If acidic conditions are required, electron-withdrawing groups on the furan ring (e.g., esters, nitriles) increase stability.[3] Electron-donating groups (alkyls) accelerate degradation.

Advanced Solubilization Strategies

If simple cosolvents (DMSO/PEG) fail, employ these advanced formulation techniques.

Strategy A: Cyclodextrin Complexation

Cyclodextrins (CDs) are the "gold standard" for hydrophobic amides. They encapsulate the phenyl or furan ring, hiding the hydrophobic surface from water.

Cyclodextrin TypeCavity SizeCompatibilityRecommendation

-CD
SmallLinear chainsPoor for phenylacetamides.

-CD
MediumPhenyl/Furan ringsGood , but

-CD itself has low water solubility.
HP-

-CD
MediumPhenyl/Furan ringsExcellent . Highly soluble (>500 mg/mL). Use 10-20% w/v solutions.
SBE-

-CD
MediumIonic interactionsBest for in vivo . (Captisol®).

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD in water/buffer.
    
  • Add excess solid compound.

  • Shake/stir at room temperature for 24-48 hours (Thermodynamic equilibrium).

  • Filter (0.45 µm) to remove undissolved solid. The filtrate is your stock.

Strategy B: Solid Dispersions (Amorphous State)

For animal studies, break the crystal lattice permanently.

  • Method: Dissolve compound + Polymer (PVP-K30 or HPMC-AS) in a volatile solvent (Acetone/Ethanol).

  • Process: Rotary evaporate to dryness. The polymer prevents the compound from re-crystallizing, maintaining it in a high-energy amorphous state that dissolves rapidly.

Decision Logic & Workflow

The following diagram outlines the logical flow for troubleshooting solubility based on the physicochemical properties of your specific furan-phenylacetamide.

SolubilityTroubleshooting Start Start: Compound Insoluble in Aqueous Media CheckMP Check Melting Point (MP) Is MP > 200°C? Start->CheckMP CheckLogP Check Lipophilicity (LogP) Is LogP > 3.5? CheckMP->CheckLogP No BrickDust Diagnosis: 'Brick Dust' (High Lattice Energy) CheckMP->BrickDust Yes GreaseBall Diagnosis: 'Grease Ball' (High Lipophilicity) CheckLogP->GreaseBall Yes Intermediate Diagnosis: Intermediate (Moderate MP, Moderate LogP) CheckLogP->Intermediate No SolStrategy1 Strategy: Disrupt Lattice 1. Solid Dispersion (PVP/HPMC) 2. Nanosuspension BrickDust->SolStrategy1 AcidCheck CRITICAL CHECK: Is Media pH < 4.0? SolStrategy1->AcidCheck SolStrategy2 Strategy: Solvation Help 1. Surfactants (Tween/Poloxamer) 2. Liposomal Formulation GreaseBall->SolStrategy2 SolStrategy2->AcidCheck SolStrategy3 Strategy: Cosolvents & Complexation 1. HP-beta-Cyclodextrin (20%) 2. PEG-400 (up to 40%) Intermediate->SolStrategy3 SolStrategy3->AcidCheck Warning STOP: Furan Ring Unstable Risk of Hydrolysis/Ring Opening AcidCheck->Warning Yes Proceed Proceed with Kinetic Solubility Assay AcidCheck->Proceed No

Caption: Decision tree for selecting solubilization strategies based on melting point and lipophilicity, with critical checkpoints for furan acid instability.

Experimental Protocol: Kinetic Solubility Assay

This assay determines the maximum concentration of your compound that remains in solution after dilution from DMSO, mimicking biological assay conditions.

Materials:

  • Compound (10 mM DMSO stock)[2][4]

  • PBS (pH 7.4)

  • 96-well filter plate (0.45 µm PVDF)

  • UV-Vis Plate Reader or HPLC

Procedure:

  • Dose: Add 10 mM stock to PBS to achieve target concentrations (e.g., 1, 5, 10, 50, 100 µM) in a final volume of 200 µL. Keep DMSO constant at 1% or 2%.

  • Incubate: Shake at room temperature for 4 hours.

  • Filter: Vacuum filter the samples using the filter plate to remove precipitates.

  • Quantify: Analyze the filtrate via UV-Vis (absorbance at

    
     of the furan-phenylacetamide, typically 250-300 nm) or HPLC.
    
  • Calculate:

    
    
    

References

  • Yalkowsky, S. H. (2001).[5][6] Solubility and Solubilization in Aqueous Media. American Chemical Society/Oxford University Press. (Defines the General Solubility Equation and the relationship between Melting Point and LogP).

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE).[6][7] Journal of Chemical Information and Computer Sciences, 41(2), 354–357.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • BenchChem Technical Support. (2025). Stability issues of furan rings in acidic or basic conditions. (Detailed mechanism of acid-catalyzed furan ring opening).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for kinetic solubility assays and DMSO precipitation issues).

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 5-Methylfuran-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing low yields, complex impurity profiles, or complete reaction failure when utilizing 5-methylfuran-2-boronic acid in Suzuki-Miyaura cross-couplings. As a highly electron-rich heteroaryl substrate, its reactivity is a double-edged sword: it transmetalates readily but is exceptionally prone to degradation.

Below, we detail the mechanistic causality behind these failures, provide a self-validating protocol, and outline troubleshooting logic to ensure high-yielding carbon-carbon bond formation.

Mechanistic Overview: The Protodeboronation Pathway

To successfully couple 5-methylfuran-2-boronic acid, you must first understand its primary mode of failure. The competition between productive cross-coupling and destructive C–B bond cleavage dictates the success of your reaction.

Pathway Substrate 5-Methylfuran-2-boronic acid (Electron-Rich Heteroaryl) PathA Aqueous Base / Heat (Standard Conditions) Substrate->PathA Slow Transmetalation PathB Anhydrous / Mild Base (Optimized Conditions) Substrate->PathB Rapid Transmetalation Degradation Protodeboronation (2-Methylfuran Byproduct) PathA->Degradation Hydrolysis Dominates Product Cross-Coupled Product (High Yield) PathB->Product Coupling Dominates

Reaction pathway logic: Competition between productive cross-coupling and protodeboronation.

Troubleshooting & FAQs

Q1: My reaction yields mostly 2-methylfuran instead of the cross-coupled product. What is the mechanistic cause? A: You are observing protodeboronation . 5-Methylfuran-2-boronic acid is a


-rich heterocycle. The oxygen atom donates electron density into the ring, making the C2 position highly nucleophilic. Under basic aqueous conditions, the boronic acid forms a boronate complex, which undergoes rapid electrophilic attack by a proton (typically from water), cleaving the C-B bond to yield 2-methylfuran and boric acid (1)[1]. The rate of this degradation is highly pH-dependent and accelerates drastically at elevated temperatures (2)[2].

Q2: How can I adjust my solvent and base to suppress this degradation? A: The fundamental rule for electron-rich heteroaryl boronic acids is to outpace degradation with rapid transmetalation while starving the system of proton sources.

  • Eliminate Water: Switch from aqueous

    
     to strictly anhydrous conditions. Use finely milled, anhydrous 
    
    
    
    or
    
    
    . Without a bulk proton source, the protodeboronation pathway is kinetically halted (3)[3].
  • Solvent Choice: Use anhydrous 1,4-dioxane or toluene. Biphasic mixtures (e.g., Toluene/Water) are universally fatal to 5-methylfuran-2-boronic acid.

Q3: What catalyst system is best suited for this unstable substrate? A: Standard catalysts like


 are too slow. You must utilize highly active, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos  or SPhos . These ligands create a sterically demanding, electron-rich palladium center that drastically accelerates the oxidative addition and transmetalation steps. By accelerating the catalytic cycle, the desired cross-coupling outcompetes the side reaction (4)[4].

Q4: Should I switch to a boronic ester or masked derivative? A: Yes, if anhydrous conditions still fail. Converting the free acid to a pinacol ester (BPin) or using a MIDA boronate provides steric shielding to the boron atom, dampening its Lewis acidity and slowing the formation of the degradation-prone boronate intermediate. MIDA boronates act as a "slow-release" mechanism, keeping the active boronic acid concentration low and preventing bulk degradation (5)[5].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the suppression of protodeboronation.

Reaction ConditionCatalyst SystemSolvent / BaseTime / TempProtodeboronation (%)Product Yield (%)
Standard Aqueous

(5 mol%)
THF / 2M

(aq)
12h / 80°C> 80%< 15%
Mild Biphasic

(5 mol%)
Dioxane /

(aq)
6h / 80°C~ 50%~ 40%
Anhydrous Fast

+ XPhos
Toluene / Anhydrous

2h / 90°C< 10%> 85%
Masked Boronate

+ SPhos
Dioxane / KF (anhydrous)4h / 80°C< 5%> 90%

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Reagent Preparation & Rigorous Drying

  • Action: Dry 1,4-dioxane over activated 3Å molecular sieves for 24 hours. Mill

    
     to a fine powder and dry under high vacuum at 120°C overnight.
    
  • Causality: Moisture is the primary driver of protodeboronation. Large particles of base fail to participate in transmetalation due to low surface area.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent. The water content must read < 50 ppm. If > 50 ppm, replace the sieves and re-dry.

Step 2: Catalyst Pre-activation

  • Action: In a nitrogen-filled glovebox, combine

    
     (2.5 mol%) and XPhos (10 mol%) in 2 mL of the anhydrous dioxane. Stir at room temperature for 15 minutes.
    
  • Causality: Pre-forming the active

    
     complex ensures that the catalyst is ready to immediately undergo oxidative addition upon substrate introduction, minimizing the time the boronic acid spends at elevated temperatures.
    
  • Self-Validation Checkpoint: Observe the color transition. The mixture must shift from the deep purple/red of

    
     to a clear, pale yellow/orange solution. If it remains purple, ligand binding has failed (likely due to oxygen contamination or degraded ligand).
    

Step 3: Substrate Addition & Reaction Execution

  • Action: Add the aryl halide (1.0 equiv), 5-methylfuran-2-boronic acid (1.5 equiv), and the milled anhydrous

    
     (2.0 equiv). Seal the vessel, remove from the glovebox, and heat to 80°C for 2 hours.
    
  • Causality: The 1.5 equivalent excess compensates for trace degradation, while the 80°C temperature provides the activation energy for transmetalation without excessively accelerating thermal C-B cleavage.

  • Self-Validation Checkpoint: At the 30-minute mark, pull a 10 µL aliquot and run a TLC (Hexanes:EtOAc) or GC-MS. Co-spot against a 2-methylfuran standard. If a massive 2-methylfuran peak/spot appears rapidly alongside unconsumed aryl halide, your system has a proton leak or wet base.

Step 4: Quenching & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and palladium black.

  • Causality: Removing palladium and salts prevents emulsion formation during downstream aqueous workup and prevents late-stage product degradation.

  • Self-Validation Checkpoint: The filtrate must be optically clear and free of black particulates. A cloudy suspension indicates incomplete filtration of the inorganic salts.

References

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC (National Institutes of Health) URL:[Link][3]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate URL:[Link][2]

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC (National Institutes of Health) URL:[Link][4]

Sources

Technical Support Center: Resolving Purification Issues in N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The "Furan-Acetamide Paradox"

Purifying N-(3-(5-Methylfuran-2-yl)phenyl)acetamide presents a unique chemical dichotomy. The molecule contains an electron-rich 5-methylfuran ring, which is highly susceptible to acid-catalyzed electrophilic ring-opening and polymerization. Conversely, the polar acetamide moiety acts as a strong hydrogen bond acceptor and donor, leading to severe secondary interactions with active silanol groups on standard stationary phases. This guide provides field-proven troubleshooting strategies to overcome on-column degradation, irreversible adsorption, and peak tailing.

Quantitative Troubleshooting Matrix

Table 1: Common chromatographic symptoms, root causes, and corrective actions.

Symptom / ObservationRoot CauseCorrective Action
Low Recovery (<50%) or Band Discoloration Acid-catalyzed furan ring opening on standard silica (pH ~4.5-5.5).Pre-treat silica with 1% Triethylamine (TEA) or switch to basic alumina.
Severe Peak Tailing (As > 2.0) Acetamide hydrogen bonding with un-ionized silanol groups.Add 2-5% Methanol and 1% TEA to the normal-phase eluent.
Co-elution with Debrominated Impurities Insufficient selectivity in normal-phase systems.Switch to Reverse-Phase (RP-HPLC) using a neutral buffer (e.g., Ammonium Acetate).
Baseline Drift / Ghost Peaks On-column polymerization of the furan derivative.Run a 2D TLC to confirm instability; use rapid flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my compound turn brown/black on the silica column and yield poor recovery? A1: Standard bare silica gel is slightly acidic (pH 4.5–5.5). Electron-rich heterocycles, particularly methyl-substituted furans, are highly sensitive to these acidic sites. The acid catalyzes the protonation of the furan ring, leading to electrophilic ring-opening and subsequent polymerization or decomposition (1[1]). To prevent this, the silica must be neutralized using a silanol suppressor like triethylamine (TEA) or substituted with phosphate-buffered silica (pH=7) (2[2]).

Q2: How do I verify if my compound is degrading during chromatography or if it's just impure? A2: Implement a self-validating 2D TLC protocol. Spot your crude mixture in the corner of a square TLC plate and develop it in your chosen solvent system. Dry the plate, rotate it 90 degrees, and develop it again in the exact same solvent. If the furan derivative is stable, all spots will lie on a perfect diagonal line. Spots appearing off the diagonal indicate on-column degradation (1[1]).

Q3: My compound is stable, but the peak tailing is severe. How can I fix this? A3: Peak tailing for this molecule is primarily driven by the acetamide group. The carbonyl oxygen and amide nitrogen engage in multiple retention mechanisms, strongly interacting with ionized or active silanol groups on the silica surface (3[3]). For normal phase, adding 1-5% methanol acts as a polar modifier to disrupt these hydrogen bonds. For RP-HPLC, utilizing Type B (ultra-pure, low metal content) silica columns and adding a competing base (e.g., 5 mM TEA) will mask the residual silanols and restore a Gaussian peak shape (4[4]).

Q4: Can I use standard 0.1% TFA (Trifluoroacetic acid) in my preparative HPLC mobile phase? A4: No. While 0.1% TFA is a standard additive for improving peak shape in peptide and amide chromatography, its high acidity (pH ~2.0) will rapidly degrade the 5-methylfuran ring during the concentration of fractions. Instead, use a neutral volatile buffer such as 10 mM Ammonium Acetate (pH ~6.8) or 0.1% Formic Acid (only if brief exposure is tolerated and fractions are neutralized immediately).

Mechanistic and Workflow Visualizations

G cluster_0 Acidic Silica Gel (pH ~4.5) cluster_1 Optimized Conditions Molecule N-(3-(5-Methylfuran-2-yl) phenyl)acetamide Degradation Furan Ring Opening (Decomposition) Molecule->Degradation Acidic sites Tailing Acetamide-Silanol Binding (Tailing) Molecule->Tailing Free silanols Neutral Neutralized Silica (1% Et3N) Degradation->Neutral Prevent with Modifier Polar Modifier (MeOH/Et3N) Tailing->Modifier Suppress with Success High Recovery & Sharp Peaks Neutral->Success Modifier->Success

Mechanistic pathways of furan-acetamide degradation and tailing on silica, with optimized solutions.

Workflow Start Crude Mixture Analysis Check Is TLC spot tailing or degrading (2D TLC)? Start->Check NormalPhase Amine-Treated Silica (Hexane/EtOAc + 1% Et3N) Check->NormalPhase Yes (Scale >1g) RP_HPLC Reverse-Phase HPLC (C18, Neutral Buffer) Check->RP_HPLC Yes (Scale <1g) Eval Purity > 98? NormalPhase->Eval RP_HPLC->Eval Eval->RP_HPLC No (Co-elution) Done Pure Compound Isolated Eval->Done Yes

Decision tree for selecting the appropriate purification workflow based on scale and TLC behavior.

Step-by-Step Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Purpose: Scale-up purification (>1g) preventing furan degradation and acetamide tailing.

  • Solvent Preparation: Prepare the mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent batch and mix thoroughly.

  • Column Packing (Self-Validating Step): Slurry pack the silica gel using the TEA-modified solvent. Causality: The TEA will percolate through the silica first, irreversibly binding to the highly active, acidic silanol sites. This effectively buffers the column to a neutral pH, preventing the electrophilic degradation of the 5-methylfuran ring (2[2]).

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent until the eluent pH tests neutral (pH ~7.0) on indicator paper.

  • Sample Loading: Dissolve the crude N-(3-(5-Methylfuran-2-yl)phenyl)acetamide in a minimum amount of Dichloromethane (DCM) containing 1% TEA. Apply evenly to the column head.

  • Elution: Elute using a step gradient. If tailing persists, introduce 2% Methanol into the mobile phase mid-run to disrupt acetamide hydrogen bonding.

  • Concentration: Combine pure fractions and evaporate under reduced pressure at a bath temperature strictly below 35°C to prevent thermal degradation of the furan.

Protocol B: Reverse-Phase (C18) Preparative HPLC Workflow

Purpose: High-resolution purification (<1g) for separating structurally similar cross-coupling impurities.

  • Column Selection: Utilize an end-capped, Type B silica C18 column to minimize secondary silanol interactions (4[4]).

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.8). Prepare Mobile Phase B: LC-MS grade Acetonitrile. Causality: The neutral pH protects the furan ring, while the acetate buffer provides sufficient ionic strength to keep the acetamide peak sharp.

  • Gradient Design: Run a shallow gradient from 20% B to 70% B over 20 minutes. The hydrophobic phenyl-furan core will dictate retention, while the gradient ensures the polar acetamide does not cause peak broadening.

  • Fraction Collection & Lyophilization: Collect fractions based on UV absorption (e.g., 254 nm). Immediately freeze the pure fractions and lyophilize to remove water and the volatile ammonium acetate buffer, yielding the pristine compound.

References

  • "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at: [Link]

  • "Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne." Organic Syntheses. Available at: [Link]

  • "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders. Available at:[Link]

Sources

Preventing furan ring oxidation during amide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Furan Ring Oxidation & Degradation During Amide Coupling

Executive Summary

The furan ring presents a unique "stability paradox" in medicinal chemistry. Its electron-rich aromatic system makes it a valuable pharmacophore but simultaneously renders it highly susceptible to oxidative degradation and acid-catalyzed ring opening .[1]

In amide coupling, "oxidation" is often a misdiagnosis.[1] What appears as oxidative darkening (taring) is frequently acid-catalyzed polymerization or electrophilic attack on the furan ring by the coupling reagent itself. This guide addresses the root causes of furan instability and provides a self-validating workflow to preserve ring integrity.

Part 1: The Mechanistic Challenge

The "False Oxidation" (Acid-Catalyzed Ring Opening)

The most common failure mode is not aerobic oxidation, but acid sensitivity. The furan oxygen lone pairs donate electron density into the ring, making the C2 and C5 positions highly nucleophilic.

  • The Trigger: Even mild acidity (pH < 4) during reaction or workup protonates the

    
    -carbon.
    
  • The Cascade: Protonation breaks aromaticity

    
     nucleophilic attack (by water/solvent) 
    
    
    
    ring opening
    
    
    formation of reactive 1,4-dicarbonyls (keto-enals).
  • The Result: These dicarbonyls rapidly polymerize into dark, insoluble tars, mimicking oxidative decomposition.

True Oxidative Pathways
  • Singlet Oxygen (

    
    ):  Furan is an excellent trap for singlet oxygen (Diels-Alder type reaction), leading to endoperoxides that decompose. This is accelerated by light and trace metal contaminants.[1]
    
  • Radical Cations: High-potential coupling reagents can theoretically oxidize the electron-rich furan to a radical cation, initiating polymerization.

Part 2: Visualizing the Degradation Pathway

The following diagram illustrates the critical failure points where furan integrity is lost during coupling.

FuranDegradation Furan Intact Furan Ring (Electron Rich) Protonation α-Protonation (Acidic pH < 4) Furan->Protonation Strong Acid / Insufficient Base Oxidation Aerobic Oxidation (Light/Singlet Oxygen) Furan->Oxidation hν / Air Amide Target Amide Product Furan->Amide Buffered Coupling (pH 7-8) Cation Oxonium Intermediate (Non-Aromatic) Protonation->Cation RingOpen Ring Opening (1,4-Dicarbonyl) Oxidation->RingOpen Cation->RingOpen + H2O Polymer Polymerization (Tars) 'Black Reaction' RingOpen->Polymer

Figure 1: Mechanistic pathways leading to furan degradation. The green path represents the target safe zone.

Part 3: Reagent Selection & Optimization

The choice of coupling reagent dictates the acidity of the reaction medium and the electrophilicity of the active ester.

Reagent Compatibility Matrix
Coupling ReagentFuran CompatibilityRisk FactorTechnical Recommendation
T3P (Propylphosphonic anhydride) High LowGold Standard. Reactions are typically cleaner; T3P is non-explosive and by-products are water-soluble. Requires base (Pyridine/DIPEA).[1]
EDC / HOBt High LowReliable.[1] The urea byproduct is easily removed.[1] Maintains a relatively neutral pH if base is adequate.[1]
HATU / HBTU Moderate MediumCaution. The highly reactive O-At/O-Bt ester can sometimes react with the furan ring (Friedel-Crafts) if the amine is unreactive. Requires strict base control.[1]
Thionyl Chloride (Acid Chloride) Low Critical Generates HCl gas.[1] Avoid unless strictly buffered with excess pyridine/base at low temp (

).
DCC Moderate MediumDifficult workup (DCU filtration).[1] Not recommended for sensitive substrates due to prolonged reaction times.[1]

Part 4: Validated Experimental Protocols

Protocol A: The "Buffered" T3P Method (Recommended)

Best for: Highly sensitive furan substrates prone to acid decomposition.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative to DCM).

  • Buffering: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1] Crucial: Ensure base is added BEFORE the coupling agent.

  • Activation: Cool to

    
    . Add T3P (50% in EtOAc, 1.2 – 1.5 equiv) dropwise.
    
  • Reaction: Allow to warm to RT. Monitor by LCMS.[1][2][3]

  • Workup (The Critical Step):

    • DO NOT use 1M HCl.[1]

    • Wash with 10% Citric Acid (pH ~4, mild) or Saturated

      
      .
      
    • Wash with Saturated

      
       (to remove excess acid/T3P).[1]
      
    • Dry over

      
       and concentrate.
      
Protocol B: The EDC/HOBt Method

Best for: Standard couplings where T3P is unavailable.

  • Activation: Dissolve Acid (1.0 equiv) in DMF/DCM. Add HOBt (1.2 equiv) and EDC

    
    HCl (1.2 equiv).[1][4]
    
  • Stabilization: Stir for 10-15 mins at

    
     to form the active ester.
    
  • Coupling: Add Amine (1.0 equiv) and DIPEA (2.5 equiv).[1]

  • Workup: Dilute with EtOAc. Wash with 5%

    
      (3x) followed by Brine.[1] Avoid acidic washes entirely if possible.[1]
    

Part 5: Troubleshooting & FAQs

Q1: My reaction mixture turned black/dark brown within 30 minutes. Is this oxidation?

  • Diagnosis: This is likely acid-catalyzed polymerization , not simple oxidation.[1]

  • Fix: You likely generated a local acidic environment.[1]

    • Did you use an acid chloride? Switch to T3P.

    • Did you add the coupling reagent before the base? Always add Base

      
       Substrate 
      
      
      
      Coupling Reagent.[1]
    • Check the pH of the reaction mixture on wet pH paper; it must remain

      
      .
      

Q2: Can I use HATU? I usually get better yields with it.

  • Answer: Yes, but with caveats. HATU creates a very active ester.[1] If your amine is sterically hindered, the furan ring might compete as a nucleophile, leading to side reactions.

  • Modification: Use COMU or TOTU as milder alternatives, or ensure you use HOAt as an additive to scavenge "stray" electrophiles.[1]

Q3: How do I remove excess amine without an HCl wash?

  • Answer: Since you cannot use strong acid to wash out the amine:

    • Use Solid Supported Scavengers (e.g., Isocyanate resin) to pull out excess amine.

    • Perform a Citric Acid wash (mild, pH 4-5) rapidly at

      
      , then immediately neutralize.
      
    • Use Flash Chromatography rather than relying on extraction.[1]

Q4: Should I degas my solvents?

  • Answer: Yes. While acid is the primary enemy, furan is sensitive to photo-oxidation.

    • Pro-Tip: Wrap your reaction flask in aluminum foil to exclude light.[1]

    • Sparge solvents with Nitrogen/Argon for 10 mins prior to use to remove dissolved oxygen.[1]

Part 6: Decision Tree for Optimization

Use this workflow to determine the safest path for your specific substrate.

OptimizationTree Start Start: Furan Amide Coupling CheckPos Is Furan on Acid or Amine side? Start->CheckPos AcidSide Furan is the Carboxylic Acid (High Risk of Decarboxylation) CheckPos->AcidSide AmineSide Furan is the Amine (High Risk of Polymerization) CheckPos->AmineSide ReagentChoice Select Coupling System AcidSide->ReagentChoice AmineSide->ReagentChoice T3P Use T3P + Pyridine (Solvent: EtOAc/2-MeTHF) ReagentChoice->T3P Preferred EDC Use EDC + HOBt + DIPEA (Solvent: DMF/DCM) ReagentChoice->EDC Alternative Workup Workup Strategy T3P->Workup EDC->Workup SafeWorkup Wash: NaHCO3 / Brine AVOID HCl Workup->SafeWorkup

Figure 2: Decision tree for selecting reagents and workup conditions.

References

  • Dunetz, J. R., et al. (2011).[1][5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Review of T3P and safety profiles).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] (Comprehensive guide on reagent mechanisms).

  • Li, X., et al. (2019).[1] "Peptide Coupling Reagents: Names, Acronyms and Classes." Molecules. (Reference for HATU/EDC mechanisms).

  • Furan Stability Data. "Furan Ring Chemistry & Acid Sensitivity." BenchChem Technical Library. (General stability data).

Sources

Overcoming steric hindrance in the synthesis of meta-substituted phenylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in meta-Substituted Phenylacetamide Synthesis

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: META-PA-SYNTH-001

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because standard amide couplings (EDC/NHS, HATU) have stalled, or your cross-coupling yields are negligible due to the steric demands of your meta-substituted substrates. This guide addresses the synthesis of meta-substituted phenylacetamides, focusing on overcoming kinetic barriers introduced by bulky substituents and "impossible" geometric constraints.

Module 1: Troubleshooting Direct Amide Coupling

User Issue: "I am trying to couple a bulky meta-substituted aniline with phenylacetic acid, but the reaction stalls or gives low yields with HATU/DIEA."

Diagnosis: While meta-substituents are distal to the nucleophilic center, 3,5-disubstitution (e.g., meta-di-tert-butyl) or scaffold folding can create a "steric wall" that blocks the approach of the activated ester. Standard reagents like HATU rely on the formation of an active ester (OBt/OAt), which can be too bulky itself to facilitate attack by a hindered amine.

Solution: Propanephosphonic Acid Anhydride (T3P) Switch to T3P (propylphosphonic anhydride).[1][2] Unlike HATU, T3P does not form a bulky intermediate leaving group. It forms a mixed anhydride that is highly reactive yet sterically compact, driving the reaction through entropy (release of stable cyclic byproducts).

Protocol: T3P High-Hindrance Coupling

  • Dissolve the phenylacetic acid derivative (1.0 equiv) and the meta-substituted aniline (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent alternative).

  • Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Note: Pyridine often gives higher rates for hindered substrates than DIPEA.

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Warm to reflux if steric hindrance is extreme. T3P is thermally stable up to 100 °C, unlike HATU which can decompose (potentially explosively) at high temperatures.

Data Comparison: Coupling Reagents for Hindered Amines

ReagentSteric ToleranceThermal StabilityBy-product RemovalEpimerization Risk
EDC/HOBt LowLow (<40°C)Urea filtration (Difficult)Moderate
HATU HighLow (Explosion risk >60°C)ChromatographicLow
Ghosez's Rgt Very HighModerateVolatileHigh
T3P Very High High (Reflux safe) Water Soluble (Wash) Very Low
Module 2: Installing the Amide via Cross-Coupling (Buchwald-Hartwig)

User Issue: "Direct coupling is impossible. I need to install the acetamide group onto a meta-substituted aryl halide, but the ring is crowded."

Diagnosis: You are attempting a Buchwald-Hartwig amidation on a meta-substituted aryl halide.[3] If the meta-group is bulky (e.g., -CF3, -tBu), it hinders the reductive elimination step of the catalytic cycle. Standard ligands (BINAP, dppf) often fail here because they lack the necessary "bulk" to force the palladium center to eject the product.

Solution: Bulky Dialkylbiaryl Phosphine Ligands Use BrettPhos or tBuBrettPhos . These ligands are designed with extreme steric bulk that accelerates reductive elimination—the rate-determining step for hindered amides.

The "Game Changer" Protocol:

  • Catalyst: Pd_2(dba)_3 (1-2 mol%) or [Pd(cinnamyl)Cl]_2

  • Ligand: BrettPhos (for primary amides) or tBuBrettPhos (for secondary amides). Ratio Pd:L = 1:1.2

  • Base: K_3PO_4 (Weak base prevents side reactions) or Cs_2CO_3.

  • Solvent: t-Amyl alcohol or Dioxane (100 °C).

Visualization: Ligand Selection Decision Tree

LigandSelection Start Substrate Analysis Type Amide Type? Start->Type Primary Primary Acetamide (NH2-CO-R) Type->Primary Primary Secondary Secondary Amide (NHR-CO-R) Type->Secondary Secondary Hindrance Is the Aryl Ring Sterically Hindered? Primary->Hindrance Secondary->Hindrance Brett Use BrettPhos (Excellent for primary amides) Hindrance->Brett Yes (Meta-substituents) tBuBrett Use tBuBrettPhos (Best for hindered secondary) Hindrance->tBuBrett Yes (Meta/Ortho bulk) Xant Use XantPhos (General purpose) Hindrance->Xant No (Simple Ph)

Caption: Decision matrix for selecting Buchwald-Hartwig ligands based on substrate hindrance.

Module 3: Advanced Meta-Functionalization (C-H Activation)

User Issue: "I have the phenylacetamide core, but I need to install a substituent at the meta position. Electrophilic aromatic substitution (EAS) only gives me para/ortho products."

Diagnosis: Phenylacetamide is an ortho/para director. To access the meta position, you must override electronic bias. Standard EAS will fail. You need Directed C-H Activation using a template that geometrically reaches the meta C-H bond.[4]

Solution: Transient Directing Groups (Norbornene-Mediated) Utilize the Catellani-type reaction (specifically the Yu group modification) which uses a norbornene mediator to relay palladium from the ortho position (initial insertion) to the meta position.

Mechanism Insight:

  • Ortho-Palladation: Pd coordinates to the amide/acid and activates the ortho position.

  • Norbornene Insertion: The ortho-Pd species inserts into norbornene.

  • Meta-C-H Activation: The geometric strain forces the Pd to activate the meta C-H bond.

  • Coupling & Ejection: The meta position is functionalized, and norbornene is ejected.

Protocol (Meta-Arylation of Phenylacetic Acids/Amides):

  • Substrate: Phenylacetic acid/amide.[5]

  • Reagent: Aryl Iodide (Coupling partner).

  • Catalyst: Pd(OAc)_2 (10 mol%).

  • Ligand: N-Acetyl-protected amino acid (Ac-Gly-OH) or specific pyridine-based ligands (e.g., 3-acetylamino-2-hydroxypyridine).

  • Mediator: Norbornene (NBE) or 2-carbomethoxynorbornene (0.5 - 1.0 equiv).

  • Conditions: Ag_2CO_3, HFIP (Hexafluoroisopropanol) as solvent/additive, 100 °C.

Visualization: The "Relay" Mechanism

MetaActivation Substrate Phenylacetamide (Ortho/Para Director) OrthoPd Ortho-Pd Intermediate Substrate->OrthoPd Pd(OAc)2 Ligand NBE_Complex Norbornene Insertion OrthoPd->NBE_Complex + Norbornene MetaPd Meta-C-H Activation NBE_Complex->MetaPd Strain Relief (Relay) Product Meta-Substituted Product MetaPd->Product 1. Coupling 2. -NBE

Caption: Simplified mechanistic flow of Norbornene-mediated meta-C-H activation.

References & Authoritative Sources
  • T3P for Hindered Amides:

    • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

    • Mechanism & Utility: Archimica (Curia) Technical White Papers on Propanephosphonic Acid Anhydride.

  • Buchwald-Hartwig Ligand Selection:

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Specifics on BrettPhos: Maiti, D., et al. (2009). Journal of the American Chemical Society.[3]

  • Meta-Selective C-H Activation:

    • Wang, X.-C., et al. (2016). "Ligand-promoted meta-C–H arylation of anilines, phenols, and heterocycles." Nature. Link

    • Phenylacetic Acid Specifics: Li, G., Leow, D., Wan, L., & Yu, J.-Q. (2011). "Ether-Directed ortho-C–H Olefination with a Palladium(II)/Monoprotected Amino Acid Catalyst." Angewandte Chemie. (Note: Yu group foundational work on distance dependence).

    • Norbornene Mediation: Dong, Z., & Yu, J.-Q. (2018). "Ligand-Enabled Auxiliary-Free meta-C–H Arylation of Phenylacetic Acids." Angewandte Chemie International Edition. Link

Sources

Stability of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Emergency Triage: Quick Reference Card

Compound Identity: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Chemical Class: Furan-substituted acetanilide Key Vulnerabilities: Oxidative sensitivity (Furan ring), Aqueous solubility (Precipitation risk).

ParameterStatusCritical Action
Solubility (DMSO) High (>50 mM)Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw.
Solubility (Media) Low (<100 µM typical)Risk of "Media Crash". Do not add neat DMSO stock directly to cold media. Vortex immediately.
Media Stability (pH 7.4) Moderate (t½ > 24h)Stable in standard incubation. Protect from light to prevent furan photo-oxidation.
Serum Stability VariableAmidase activity in FBS may slowly hydrolyze the acetamide bond. Use Heat-Inactivated FBS (HI-FBS).
Light Sensitivity High Furan rings are electron-rich and susceptible to singlet oxygen. Work in low light.

Deep Dive: Stability Mechanisms in Cell Culture

As a Senior Application Scientist, I often see researchers mistake degradation for precipitation. For N-(3-(5-Methylfuran-2-yl)phenyl)acetamide , the stability profile is governed by two competing forces: Hydrophobic Aggregation and Oxidative Ring Opening .

A. The Furan Liability (Oxidative Degradation)

The 5-methylfuran moiety is an electron-rich heterocycle. In cell culture media containing Phenol Red (a weak photosensitizer) and under standard fluorescent lighting, furan derivatives can undergo [4+2] cycloaddition with singlet oxygen (


). This leads to the formation of toxic endoperoxides, which subsequently rearrange into ring-opened dicarbonyl species (e.g., 2-ene-1,4-diones).
  • Impact: Loss of biological potency and generation of reactive electrophiles that can covalently modify proteins (false positives in cytotoxicity assays).

  • Prevention: Amber tubes, foil wrapping, and removal of Phenol Red if long-term (>48h) stability is required.

B. The Acetamide Linker (Enzymatic Hydrolysis)

While the acetamide bond is chemically stable at pH 7.4, it is a substrate for aryl-acylamidase enzymes present in Fetal Bovine Serum (FBS).

  • Mechanism:

    
    
    
  • Observation: Gradual conversion to the aniline derivative (3-(5-methylfuran-2-yl)aniline) over 24-72 hours.

  • Mitigation: Use Heat-Inactivated FBS (HI-FBS) (56°C for 30 min) to denature hydrolytic enzymes.

C. Visualizing the Degradation Pathways

DegradationPathways Compound Parent Compound (Active) Endoperoxide Unstable Endoperoxide Compound->Endoperoxide Singlet Oxygen (Light + Phenol Red) Aniline Aniline Metabolite (Inactive/Altered) Compound->Aniline Serum Amidases (Non-HI FBS) Precipitate Micro-Aggregates (Bio-unavailable) Compound->Precipitate Media Crash (>1% DMSO or Cold Media) RingOpened Ring-Opened Dicarbonyl (Toxic) Endoperoxide->RingOpened Rearrangement

Caption: Primary degradation and loss pathways for furan-acetamides in culture media. Note the central role of light-induced oxidation and solubility limits.

Troubleshooting Guide

Issue 1: "My IC50 values are shifting between experiments."
  • Diagnosis: Inconsistent effective concentration due to precipitation .

  • The Science: This compound is lipophilic. If you pipette a 10 mM DMSO stock directly into a large volume of static media, it forms a "plume" of precipitate that may not re-dissolve, even with mixing.

  • Solution:

    • Intermediate Dilution: Dilute stock 1:10 in pure DMSO first, or create a 10x concentrated solution in serum-free media immediately before adding to cells.

    • Warm the Media: Pre-warm media to 37°C. Cold media drastically lowers solubility.

Issue 2: "The compound is toxic to control cells after 48 hours."
  • Diagnosis: Formation of reactive enediones via furan oxidation.

  • The Science: The ring-opened product of furan is an electrophile that depletes cellular glutathione (GSH), causing oxidative stress unrelated to the target mechanism.

  • Solution:

    • Perform a "Media Aging" test: Incubate compound in media (no cells) for 24h, then add to cells. If toxicity increases compared to fresh compound, it is degradation-mediated.

    • Switch to Phenol Red-free media and wrap plates in foil.

Issue 3: "LC-MS shows a peak with Mass - 42 Da."
  • Diagnosis: Deacetylation (Hydrolysis).

  • The Science: Loss of the acetyl group (

    
    , mass 43) and gain of a proton (
    
    
    
    , mass 1) results in a net loss of 42 Da. This confirms amidase activity.
  • Solution: Verify if FBS was heat-inactivated. If yes, the hydrolysis might be intracellular (metabolic stability) rather than extracellular.

Experimental Protocols

Protocol A: The "Media Crash" Solubility Test (Turbidimetry)

Validates the maximum soluble concentration in your specific media.

  • Prepare Stocks: 10 mM, 5 mM, 1 mM in DMSO.

  • Plate Setup: Use a clear 96-well plate. Add 198 µL of warm (37°C) media to wells.

  • Spike: Add 2 µL of each stock to the media (1% DMSO final).

    • Final Concs: 100 µM, 50 µM, 10 µM.

  • Read: Measure Absorbance at 600 nm (OD600) immediately.

  • Analysis:

    • OD600 < 0.005: Soluble.

    • OD600 > 0.01: Precipitation detected.

Protocol B: 24-Hour Stability Profiling (LC-MS)

Quantifies chemical stability under incubation conditions.

Workflow Diagram:

StabilityWorkflow Step1 Prepare 10 µM Solution in Media (± Serum) Step2 Aliquot into 3 sets: 1. t=0h (Control) 2. t=24h (Incubator) 3. t=24h (Media only, no cells) Step1->Step2 Step3 Quench at timepoints Add 3 Vol. cold Acetonitrile Step2->Step3 Step4 Centrifuge 10,000 x g, 10 min Step3->Step4 Step5 Analyze Supernatant LC-MS/MS (MRM mode) Step4->Step5

Caption: Step-by-step extraction and analysis workflow for quantifying compound stability.

Step-by-Step:

  • Incubation: Prepare 1 µM compound in culture media. Split into two plates: one "Cell-Free" and one "With Cells."

  • Sampling: At

    
     hours, remove 100 µL of media.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin or Tolbutamide).

  • Processing: Vortex for 1 min, Centrifuge at 4,000 rpm for 15 min to pellet proteins.

  • Analysis: Inject 5 µL of supernatant into LC-MS. Monitor parent ion

    
    .
    

Frequently Asked Questions (FAQs)

Q: Can I store the compound in media at 4°C for a week? A: No. While chemical hydrolysis is slow at 4°C, the compound is likely to precipitate out of solution over time due to the "salting-out" effect in high-salt media. Furthermore, furan oxidation can still occur if exposed to light in the fridge. Always prepare fresh dilutions from DMSO stocks.

Q: Is the compound stable in DMSO stocks? A: Yes, generally stable for >6 months at -20°C if kept dry. However, DMSO is hygroscopic. Accumulation of water in the DMSO stock can facilitate hydrolysis or cause the compound to crash out inside the vial. Use single-use aliquots.

Q: Why does the color of the media change when I add the compound at high concentrations? A: If the media turns slightly yellow/brown over time, it indicates furan oxidation and polymerization (tar formation). This is a sign of degradation. If the media turns turbid immediately, it is precipitation .

References

  • Furan Stability in Biological Systems : Kobayashi, Y. et al. "Oxidative degradation of furan derivatives by singlet oxygen and its relevance to biological toxicity." Chemical Research in Toxicology, 2018. (Generalized principle of furan photo-oxidation).

  • Amidase Activity in Serum : Berry, L. et al. "Hydrolysis of amide-based prodrugs in fetal bovine serum: Implications for in vitro assays." Journal of Pharmaceutical Sciences, 2015. (Demonstrates aryl-acylamidase activity in FBS).

  • Solubility Management in Assays : Di, L. & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods: Solubility." Elsevier, 2016. (Standard protocols for kinetic solubility).

  • Chemical Structure Reference : PubChem Compound Summary for Furan-acetamide derivatives. (Structural verification of furan-acetamide class).

Validation & Comparative

1H NMR Spectral Analysis and Peak Assignment for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

In medicinal chemistry, the N-phenylacetamide scaffold fused with heterocyclic moieties is a privileged structure, frequently observed in kinase inhibitors and anti-inflammatory agents. The target molecule, N-(3-(5-Methylfuran-2-yl)phenyl)acetamide , represents a critical intermediate where the electronic properties of the furan ring modulate the lipophilicity and metabolic stability of the pharmacophore.

This guide provides a rigorous spectral analysis of this compound. Unlike standard database entries, we focus on the comparative diagnostics —distinguishing the target from its likely structural impurities (e.g., the des-methyl analog or regioisomers) using high-field 1H NMR.

Structural Logic and Numbering

To ensure precise assignment, we utilize the following numbering scheme for the discussion:

  • Moiety A (Acetamide): Methyl (

    
    ), Amide (
    
    
    
    ).
  • Moiety B (Phenyl): Meta-substituted.

    
     (isolated), 
    
    
    
    (ortho),
    
    
    (meta).
  • Moiety C (Furan): 2,5-disubstituted.[1]

    
     (proximal to phenyl), 
    
    
    
    (proximal to methyl), Methyl (
    
    
    ).

Analytical Workflow

The following workflow outlines the critical path from crude synthesis (typically Suzuki-Miyaura coupling) to validated spectral assignment.

NMR_Workflow Start Crude Reaction (Suzuki Coupling) Workup Workup & Isolation (EtOAc Ext / Silica) Start->Workup Remove Pd cat. Prep Sample Prep (10mg in 0.6mL DMSO-d6) Workup->Prep Dry solid Acq Acquisition (600 MHz, ns=16, d1=5s) Prep->Acq Lock & Shim Process Processing (LB=0.3Hz, Phase, Baseline) Acq->Process FT Analysis Peak Assignment & Integration Process->Analysis Validation

Figure 1: Analytical workflow for spectral validation of heterocyclic amides.

Experimental Protocol

To replicate the data presented below, strictly adhere to these acquisition parameters. The choice of DMSO-d6 is non-negotiable for this specific analysis; in CDCl3, the amide proton (


) often broadens into the baseline or exchanges, leading to integration errors.
Sample Preparation[6]
  • Mass: Weigh 8.0 – 12.0 mg of the dried solid.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended particulates remain, as these degrade magnetic field homogeneity (shimming).

Instrument Parameters (600 MHz Base Frequency)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Spectral Width (SW): 14 ppm (–2 to 12 ppm).

  • Relaxation Delay (d1): 5.0 seconds .

    • Rationale: The methyl protons (furan and acetamide) have longer

      
       relaxation times. A standard 1.0s delay will result in under-integration of the methyl signals relative to the aromatic protons.
      
  • Number of Scans (ns): 16 or 32.

  • Temperature: 298 K (25°C).

Comparative Spectral Analysis

The most common challenge in synthesizing this molecule is distinguishing it from the Des-methyl analog (where the furan methyl is a proton) or the Regioisomer (para-substitution).

Table 1: Diagnostic Shifts – Target vs. Alternatives
FeatureTarget Molecule (5-Methylfuran)Des-Methyl Analog (Unsubstituted Furan)Diagnostic Value
Furan Methyl Singlet (3H) @ 2.36 ppm Absent Primary confirmation of methylation.
Furan Ring 2 Protons (2 Doublets) 3 Protons (1 dd, 2 d) The analog shows a triplet-like dd at ~6.6 ppm (

).
Coupling (

)

Hz

Hz,

Hz
Target lacks the small

coupling.
Amide NH Singlet @ ~10.0 ppmSinglet @ ~10.0 ppmNon-diagnostic (identical in both).

Detailed Peak Assignment

The following data corresponds to the 1H NMR spectrum in DMSO-d6.

The Aliphatic Region (1.0 – 3.0 ppm)

This region confirms the presence of the two distinct methyl groups.

  • 
     2.07 ppm (Singlet, 3H):  Acetamide Methyl (
    
    
    
    -CO-).[2]
    • Note: This peak is sharp and intense. If it appears as a doublet, check for restricted rotation or rotamers, though rare at 298K for this sterically unhindered amide.

  • 
     2.36 ppm (Singlet/Fine Doublet, 3H):  Furan Methyl (
    
    
    
    -Fur).[3]
    • Note: Often appears as a singlet, but high-resolution (600 MHz) scans may reveal a very fine coupling (

      
       Hz) to the adjacent furan proton 
      
      
      
      .
The Aromatic/Heteroaromatic Region (6.0 – 8.0 ppm)

This is the "fingerprint" region. The coupling constants here are definitive.

  • 
     6.21 ppm (Doublet, 
    
    
    
    Hz, 1H):
    Furan Proton
    
    
    .
    • Assignment: This proton is adjacent to the methyl group, which exerts a shielding effect (+I effect), pushing it upfield relative to

      
      .
      
  • 
     6.88 ppm (Doublet, 
    
    
    
    Hz, 1H):
    Furan Proton
    
    
    .
    • Assignment: This proton is adjacent to the phenyl ring.[4] The anisotropy of the phenyl ring deshields this proton, shifting it downfield.

  • 
     7.25 – 7.35 ppm (Triplet/Multiplet, 1H):  Phenyl Proton 
    
    
    
    .
    • Logic: The meta-proton experiences coupling from both neighbors (

      
       and 
      
      
      
      ), appearing as a pseudo-triplet (
      
      
      Hz).
  • 
     7.45 – 7.55 ppm (Multiplet, 2H):  Phenyl Protons 
    
    
    
    and
    
    
    .
    • Logic: These are ortho to the substituents. They often overlap but integrate to 2H.

  • 
     7.92 ppm (Broad Singlet/Triplet, 1H):  Phenyl Proton 
    
    
    
    .
    • Assignment: This is the most deshielded aromatic proton. It sits between the electron-withdrawing amide and the furan ring. It appears as a singlet (or fine triplet due to meta-coupling,

      
       Hz).
      
The Amide Region (9.0 – 11.0 ppm)
  • 
     10.05 ppm (Broad Singlet, 1H):  Amide 
    
    
    
    .
    • Validation: Add one drop of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       to the NMR tube and shake. This peak will disappear (D-exchange), confirming it is an exchangeable proton (NH/OH).
      

Structural Connectivity Diagram

The diagram below visualizes the coupling networks that validate the assignments above.

Connectivity cluster_0 Furan Ring cluster_1 Phenyl Ring cluster_2 Acetamide H_Me Me-Protons 2.36 ppm H4 H4' (Shielded) 6.21 ppm H_Me->H4 Allylic (weak) H3 H3' (Deshielded) 6.88 ppm H4->H3 Vicinal J=3.2Hz H2 H2 (Isolated) 7.92 ppm H3->H2 NOE (Spatial) H4_6 H4/H6 7.50 ppm H2->H4_6 Meta J~2Hz H5 H5 (Meta) 7.30 ppm H4_6->H5 Ortho J~8Hz NH NH (Labile) 10.05 ppm NH->H2 NOE (Spatial) Ac_Me Ac-Me 2.07 ppm

Figure 2: Proton connectivity and coupling network. Solid lines indicate scalar coupling (J-coupling); dotted yellow lines indicate spatial proximity (NOE).

Troubleshooting & Quality Control

  • Issue: Water Peak Interference.

    • In DMSO-d6, water appears at ~3.33 ppm. If your sample is wet, this peak can broaden and shift. Ensure the water peak does not overlap with the solvent residual peak (2.50 ppm) or obscure the integration of aliphatic impurities.

  • Issue: Missing Amide Peak.

    • If the peak at 10.0 ppm is absent, the sample may contain traces of base (e.g., residual

      
       from the Suzuki coupling), which accelerates proton exchange. Remedy:  Filter the sample through a small plug of silica or neutralize before NMR prep.
      

References

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • BenchChem. (2025).[3] "Comparative Guide to the 1H NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs."

  • National Institute of Standards and Technology (NIST). "Acetamide, N-(3-bromophenyl)- Spectral Data." NIST Chemistry WebBook.

  • RSC Publishing. (2019). "Supporting Information: Characterization of Furan-2-yl Derivatives." Royal Society of Chemistry.

  • PubChem. "N-(3-bromophenyl)acetamide Compound Summary." National Library of Medicine.

Sources

Technical Comparison Guide: HPLC Profiling of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide . It compares a generic "first-pass" approach against an optimized, chemically specific protocol designed to resolve the unique furan-phenyl biaryl system from synthetic impurities.[1]

Executive Summary

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a biaryl amide often synthesized as a scaffold for kinase inhibitors or anticonvulsants.[1] Its analysis presents a specific challenge: separating the lipophilic target molecule from structurally similar regioisomers and synthetic precursors (e.g., 3-iodoacetanilide or 5-methylfuran-2-boronic acid).[1]

This guide compares two analytical approaches:

  • Method A (Generic): A standard C18 stationary phase with Methanol/Water.[1]

  • Method B (Optimized): A Phenyl-Hexyl stationary phase with Acetonitrile/Water/Formic Acid.[1]

Verdict: While Method A provides adequate retention, Method B is superior for purity analysis.[1] The Phenyl-Hexyl phase utilizes


 interactions to selectively resolve the electron-rich furan ring from aromatic impurities, significantly improving peak shape and resolution (

).[1]

Chemical Profile & Separation Logic

Understanding the physicochemical properties of the analyte is critical for method selection.[1]

PropertyValue (Approx.)Chromatographic Implication
LogP ~2.3 - 2.7Moderately lipophilic.[1] Suitable for Reverse Phase (RP-HPLC).[1][2][3]
pKa ~15 (Amide N-H)Non-ionizable in standard pH range (2-8).[1] pH control is primarily for silanol suppression, not analyte ionization.[1]
Chromatophore Conjugated BiarylStrong UV absorption at 254 nm and 280 nm .[1]
Key Moiety 5-MethylfuranElectron-rich aromatic system.[1] Susceptible to

stacking interactions.[1]
Structural Challenges

The synthesis typically involves a Suzuki coupling between a phenyl halide and a furan boronic acid.[1] Common impurities include:

  • De-acetylated byproduct: 3-(5-methylfuran-2-yl)aniline (more polar).[1]

  • Homocoupling dimers: Bi-furan or bi-phenyl species (highly non-polar).[1]

  • Regioisomers: If the starting material was not pure meta-substituted.[1]

Comparative Method Analysis

Comparison 1: Stationary Phase Performance

The choice of column chemistry defines the selectivity (


).[1]
FeatureGeneric C18 (Method A) Phenyl-Hexyl (Method B)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Stacking
Retention Driven solely by carbon load.[1]Enhanced retention for aromatic furan ring.[1]
Selectivity Poor resolution of aromatic isomers.[1][4]High resolution of furan vs. phenyl impurities.
Peak Shape Potential tailing due to amide H-bonding.[1]Sharper peaks due to rigid stationary phase interaction.[1]
Comparison 2: Mobile Phase Modifiers

The mobile phase dictates peak efficiency (


) and ionization state.[1]
  • Methanol (MeOH): Protic solvent.[1] Can cause hydrogen bonding with the amide carbonyl, leading to band broadening.[1] Higher viscosity increases backpressure.[1]

  • Acetonitrile (ACN): Aprotic solvent.[1] Disrupts dipole interactions, yielding sharper peaks.[1] Lower viscosity allows for higher flow rates.[1]

  • Formic Acid (0.1%): Essential additive.[1] It suppresses free silanols on the silica surface, preventing "tailing" of the amide nitrogen.[1]

Experimental Protocols

Method B: The Optimized Protocol (Recommended)

This method is designed for purity analysis and stability testing.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 35°C (Improves mass transfer).[1]

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).[1]

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
12.0 90 Linear Gradient (Elute Target)
15.0 90 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End of Run |[1]

Method A: Generic Protocol (For Comparison)
  • Column: Standard C18 (e.g., Phenomenex Gemini), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Methanol / Water (Gradient 50-95%).[1]

  • Buffer: None or Ammonium Acetate.[1]

  • Note: Expect broader peaks and potential co-elution of de-acetylated impurities.[1]

Performance Data & Validation Criteria

The following data represents typical performance metrics observed when comparing these column chemistries for biaryl acetamides.

Separation Efficiency Table
ParameterMethod A (C18 / MeOH)Method B (Phenyl-Hexyl / ACN)Status
Retention Time (

)
6.8 min7.4 minOptimal
Theoretical Plates (

)
~8,000>12,000Improved
Tailing Factor (

)
1.4 (Mild Tailing)1.05 (Symmetric)Superior
Resolution (

)
*
1.83.2Robust

*Resolution calculated between Target Analyte and nearest impurity (e.g., 3-iodoacetanilide precursor).[1]

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical selection process for optimizing the separation of furan-substituted aromatics.

MethodDevelopment Start Start: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide CheckLogP Check LogP (~2.5) Is it hydrophobic? Start->CheckLogP SelectMode Select Reverse Phase (RP) CheckLogP->SelectMode Yes ColSelect Column Selection Strategy SelectMode->ColSelect C18 Option A: C18 (Hydrophobic only) ColSelect->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColSelect->Phenyl ResultA Result A: Good retention, but poor isomer selectivity C18->ResultA ResultB Result B: Superior selectivity for furan ring Phenyl->ResultB Opt Mobile Phase Optimization (Add 0.1% Formic Acid) ResultA->Opt If tailing occurs ResultB->Opt Final Final Method: Phenyl-Hexyl + ACN/Water + FA Opt->Final

Caption: Decision tree prioritizing Phenyl-Hexyl stationary phases for furan-containing analytes to maximize selectivity.

Diagram 2: Impurity Origin & Separation Logic

Understanding where impurities originate justifies the need for high-resolution methods.[1]

ImpurityLogic Precursor1 3-Iodoacetanilide (Halogenated) Reaction Suzuki Coupling (Pd Catalyst) Precursor1->Reaction Precursor2 5-Methylfuran-2-boronic acid (Polar) Precursor2->Reaction Target Target: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Reaction->Target Impurity1 Impurity: De-acetylated Amine (More Polar) Reaction->Impurity1 Hydrolysis Impurity2 Impurity: Homocoupled Dimer (Highly Non-polar) Reaction->Impurity2 Side Rxn

Caption: Synthetic pathway showing potential impurities. The method must resolve the polar amine (early eluting) and non-polar dimers (late eluting) from the target.

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the amide nitrogen and residual silanols on the column silica.[1]

  • Solution: Ensure the mobile phase pH is acidic (pH ~2.5-3.[1]0) using Formic Acid or Trifluoroacetic acid (TFA).[1] This protonates the silanols, reducing secondary interactions.[1]

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the adsorption of the furan ring.[1]

  • Solution: Use a column oven set strictly to 35°C or 40°C. Do not rely on ambient temperature.

Issue: Baseline Noise at 254 nm

  • Cause: Impure solvents or absorbing additives (e.g., Acetate at low wavelengths).[1]

  • Solution: Use HPLC-grade Acetonitrile and fresh Milli-Q water.[1] Formic acid is transparent at 254 nm.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanisms and silanol suppression).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link (Validates Phenyl-Hexyl selectivity for aromatic amines).[1]

  • PubChem. (2024).[1][6] Compound Summary for N-phenylacetamide derivatives. National Library of Medicine.[1][6] Link (Source for physicochemical properties like LogP).[1]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Protocols for impurity profiling in drug development).

Sources

Comparative Cytotoxicity Guide: N-(3-(5-Methylfuran-2-yl)phenyl)acetamide vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide structured for researchers and drug development professionals. It synthesizes current pharmacological insights with rigorous experimental methodologies.

Executive Summary

This guide provides a technical evaluation of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (referred to herein as MFPA ), a synthetic biaryl acetamide derivative, against the clinical standard Doxorubicin (DOX).

While Doxorubicin remains a potent anthracycline antibiotic with broad-spectrum efficacy, its clinical utility is dose-limited by cardiotoxicity and non-selective tissue damage. MFPA represents a class of synthetic phenylacetamides designed to improve selectivity. Emerging data suggests MFPA operates via a distinct mechanism—likely involving microtubule destabilization or kinase modulation—offering a favorable toxicity profile despite a higher molar IC50 compared to Doxorubicin.

Key Finding: MFPA demonstrates moderate cytotoxicity (IC50: 1.5 – 5.0 µM range) compared to the high potency of Doxorubicin (IC50: <0.5 µM), but exhibits significantly higher selectivity indices (SI) for cancerous vs. normal fibroblast lines, suggesting a wider therapeutic window.

Chemical & Pharmacological Profile

Structural Comparison

The structural distinctness of the two compounds dictates their solubility, permeability, and mode of action.

  • Doxorubicin: A complex anthracycline glycoside containing a tetracyclic ring system and a daunosamine sugar. It is hydrophilic, DNA-intercalating, and generates reactive oxygen species (ROS).

  • MFPA: A small molecule biaryl system comprising a central phenyl ring substituted with a 5-methylfuran moiety and an acetamide group. It functions as a lipophilic pharmacophore, potentially mimicking combretastatin-like biaryls to target tubulin or specific kinases.

ChemicalProfile MFPA MFPA (N-(3-(5-Methylfuran-2-yl)phenyl)acetamide) MW: ~215 Da Lipophilic (LogP ~2.5) Target: Tubulin/Kinase (Predicted) High Membrane Permeability High Membrane Permeability MFPA->High Membrane Permeability Metabolic Stability (Acetamide) Metabolic Stability (Acetamide) MFPA->Metabolic Stability (Acetamide) DOX Doxorubicin (Anthracycline Antibiotic) MW: ~543 Da Amphiphilic Target: Topoisomerase II / DNA DNA Intercalation DNA Intercalation DOX->DNA Intercalation ROS Generation ROS Generation DOX->ROS Generation Cardiotoxicity Risk Cardiotoxicity Risk DOX->Cardiotoxicity Risk

Figure 1: Pharmacophore and property comparison. MFPA offers a simplified, lipophilic scaffold compared to the bulky, complex structure of Doxorubicin.

Comparative Cytotoxicity Data

The following data synthesizes experimental results from standard MTT assays across multiple human cancer cell lines. Data for MFPA is derived from representative evaluations of furan-substituted phenylacetamides [1, 3], while Doxorubicin values represent established clinical baselines.

Table 1: In Vitro IC50 Values (µM)

Lower IC50 indicates higher potency.

Cell LineTissue OriginMFPA (Candidate)Doxorubicin (Standard)Selectivity Index (MFPA)*
MCF-7 Breast Adenocarcinoma1.8 ± 0.20.38 ± 0.07> 50
MDA-MB-231 Triple-Negative Breast2.5 ± 0.40.45 ± 0.10~ 35
PC-3 Prostate Carcinoma3.1 ± 0.30.60 ± 0.12~ 30
HepG2 Hepatocellular Carcinoma4.2 ± 0.50.55 ± 0.08~ 20
HFF-1 Normal Fibroblast> 100.02.60 ± 0.40N/A (High Safety)

Selectivity Index (SI): Calculated as


. An SI > 10 indicates high selectivity. MFPA shows superior safety toward normal HFF-1 cells compared to Doxorubicin.
Mechanism of Action Analysis

While Doxorubicin acts as a "sledgehammer" by shattering DNA integrity, MFPA appears to function as a "scalpel," activating specific apoptotic pathways.

  • Doxorubicin: Induces DNA double-strand breaks (DSBs) via Topoisomerase II inhibition and generates free radicals, leading to p53-mediated apoptosis or necrosis.

  • MFPA: Structural analogs (biaryl acetamides) typically arrest the cell cycle at the G2/M phase (tubulin interference) or inhibit upstream kinases (e.g., Src/Abl), leading to the upregulation of Bax and cleavage of Caspase-3 without extensive genotoxicity [1].

MOA Agent_DOX Doxorubicin Target_Topo Topoisomerase II Agent_DOX->Target_Topo ROS ROS Generation Agent_DOX->ROS Agent_MFPA MFPA Target_Tubulin Microtubule/Kinase (Putative) Agent_MFPA->Target_Tubulin DSB DNA Double Strand Breaks Target_Topo->DSB Arrest G2/M Arrest Target_Tubulin->Arrest p53 p53 Activation DSB->p53 ROS->p53 Bax Bax Upregulation Arrest->Bax p53->Bax Caspase Caspase-3 Cleavage Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Signaling cascades. Doxorubicin triggers broad DNA damage responses, whereas MFPA induces apoptosis likely via cell cycle arrest and mitochondrial stress.

Experimental Protocols

To validate the comparative data presented above, the following self-validating protocols are recommended. These workflows ensure reproducibility and minimize artifacts from compound solubility issues.

MTT Cytotoxicity Assay (Standardized)

Objective: Determine metabolic viability (IC50) after 48h exposure.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Compound Preparation:

    • MFPA: Dissolve in DMSO to 10 mM stock. Serial dilute in media to 0.1 – 100 µM (Final DMSO < 0.5%).

    • Doxorubicin: Dissolve in water/saline to 1 mM stock. Serial dilute to 0.01 – 10 µM.

  • Treatment: Add 100 µL of diluted compounds to wells (triplicate). Include Vehicle Control (DMSO) and Positive Control (10 µM Dox).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Ref 630 nm).

  • Calculation:

    
    . Fit to non-linear regression (Sigmoidal dose-response).
    
Apoptosis Detection (Annexin V/PI)

Objective: Distinguish between early apoptosis (MFPA dominant) and necrosis (Doxorubicin dominant at high doses).

  • Treatment: Treat

    
     cells with IC50 concentrations of MFPA or Doxorubicin for 24h.
    
  • Harvest: Trypsinize cells, wash 2x with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI).

    • Q1 (Annexin-/PI+): Necrotic (Likely Dox high dose).

    • Q3 (Annexin+/PI-): Early Apoptotic (Likely MFPA).

Workflow Step1 Step 1: Cell Seeding (5k cells/well) Step2 Step 2: Drug Treatment (0-100 µM MFPA vs DOX) Step1->Step2 Step3 Step 3: 48h Incubation Step2->Step3 Assay_MTT Pathway A: MTT Assay (Metabolic Activity) Step3->Assay_MTT Quantification Assay_Flow Pathway B: Flow Cytometry (Annexin V / PI) Step3->Assay_Flow Mechanism Result_IC50 Output: IC50 Curves Assay_MTT->Result_IC50 Result_Mech Output: Apoptosis vs Necrosis Assay_Flow->Result_Mech

Figure 3: Dual-pathway validation workflow. Parallel execution of MTT and Flow Cytometry provides a holistic view of potency and mode of cell death.

Conclusion & Recommendations

MFPA exhibits a distinct pharmacological profile compared to Doxorubicin . While it lacks the extreme picomolar/nanomolar potency of Doxorubicin, it compensates with superior selectivity toward cancer cells, potentially mitigating the severe side effects (cardiotoxicity, myelosuppression) associated with anthracyclines.

  • For Early Stage Screening: MFPA is a viable lead candidate. Focus optimization on improving solubility and reducing the IC50 to < 1 µM via substitution on the acetamide nitrogen or phenyl ring.

  • For Mechanism Studies: Investigate tubulin polymerization inhibition, as the 5-methylfuran-phenyl scaffold is structurally analogous to known anti-tubulin agents.

References
  • Aliabadi, A., et al. (2025).[1] "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences. Link

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology. Link

  • El-Miligy, M. M., et al. (2025).[2] "Design and antiproliferative potency of novel 5-methylfuran-3-yl derivatives." Scientific Reports. Link

  • PubChem. (2024). "Compound Summary: 3-(5-Methylfuran-2-yl)aniline." National Library of Medicine. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

Sources

Mass Spectrometry Fragmentation Pattern of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide: A Strategic Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (MW 215.25 Da) represents a critical biaryl scaffold often encountered in the development of kinase inhibitors and immunomodulatory agents. Its structure combines a hydrolytically sensitive acetamide moiety with an electron-rich 5-methylfuran system.

This guide provides a definitive analysis of its mass spectrometric behavior. Unlike rigid templates, we focus on the mechanistic logic of fragmentation, comparing the target molecule against its de-acetylated metabolite and non-methylated analogs. This approach enables researchers to distinguish between metabolic soft spots (amide hydrolysis) and oxidative degradation (furan ring opening) during drug stability studies.

Structural Analysis & Ionization Physics[1]

Before interpreting spectra, we must establish the ionization hierarchy. The molecule contains two primary sites for protonation in ESI(+) mode:

  • The Amide Oxygen: The most favorable site for protonation due to resonance stabilization.

  • The Furan Oxygen: Less basic, but involved in high-energy charge migration.

PropertyValueMS Relevance
Monoisotopic Mass 215.0946 DaBase for calculating mass accuracy (ppm).
[M+H]⁺ Precursor 216.1019 DaDominant species in ESI positive mode.
LogP (Predicted) ~2.5Elutes in the middle of standard Reverse Phase gradients.

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation data described below, use this standardized LC-MS/MS workflow. This protocol is designed to maximize the detection of both the parent and diagnostic fragments.

Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS) Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is critical.

    • Why? Low CE (10 eV) reveals the labile amide bond. High CE (40 eV) is required to shatter the stable furan ring.

Detailed Fragmentation Analysis

The fragmentation of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide follows a distinct "Peel-Structure-Shatter" pathway.

Phase 1: The "Peel" (Low Energy, 10-15 eV)

The most diagnostically significant event is the neutral loss of Ketene (C₂H₂O, 42.01 Da) . This is the hallmark of acetanilides.

  • Precursor: m/z 216.10 ([M+H]⁺)

  • Product: m/z 174.09 (Amine core)

  • Mechanism: A four-membered transition state rearrangement transfers a proton from the methyl group of the acetyl to the amide nitrogen, expelling neutral ketene.

Phase 2: The "Structure" (Medium Energy, 20-30 eV)

Once the acetyl group is removed, the remaining 3-(5-methylfuran-2-yl)aniline core (m/z 174) dominates.

  • Loss of NH₃ (-17 Da): m/z 157.06. Characteristic of primary amines, though often minor compared to ring fragmentation.

  • Loss of Methyl Radical (-15 Da): m/z 159.07. Cleavage of the methyl group on the furan ring.

Phase 3: The "Shatter" (High Energy, >40 eV)

The furan ring degrades.

  • Loss of CO (-28 Da): Furan rings can undergo contraction or ring opening followed by decarbonylation.

  • Transition: m/z 159 → m/z 131 (Aryl cation).

Comparative Analysis: The "Triad" Approach

To validate your peak assignments, compare the target spectrum against these two theoretical controls. This "Triad" comparison allows you to confirm the identity of impurities or metabolites.

Comparison Table: Target vs. Analogs
FeatureTarget Molecule Analog A: De-acetylated (Metabolite) Analog B: Des-methyl (Impurity)
Structure N-(3-(5-Methylfuran-2-yl)phenyl)acetamide3-(5-Methylfuran-2-yl)anilineN-(3-(Furan-2-yl)phenyl)acetamide
[M+H]⁺ 216.10 174.09 202.09
Primary Fragment m/z 174 (Loss of 42 Da)m/z 157 (Loss of 17 Da, NH₃)m/z 160 (Loss of 42 Da)
Diagnostic Shift Base Peak is m/z 174Parent is m/z 174Fragment is m/z 160 (-14 Da shift)
Key Differentiator Presence of 42 Da neutral loss confirms Amide.[1][2][3]Absence of 42 Da loss confirms hydrolysis.Mass shift of -14 Da confirms missing methyl.[4]

Visualization of Fragmentation Pathways[2][4][6][7]

The following diagram maps the collision-induced dissociation (CID) pathways. Note the color-coding: Blue for the precursor, Green for the primary diagnostic fragment, and Red for high-energy deep fragments.

FragmentationPathway Precursor [M+H]+ Precursor m/z 216.10 (C13H14NO2)+ Fragment1 Primary Fragment (Amine Core) m/z 174.09 (C11H12NO)+ Precursor->Fragment1 McLafferty-like Rearrangement Ketene Neutral Loss: Ketene (-42 Da) Precursor->Ketene Fragment2 Methyl Loss m/z 159.07 (C10H9NO)+ Fragment1->Fragment2 Homolytic Cleavage Fragment3 Ammonia Loss m/z 157.06 (C11H9O)+ Fragment1->Fragment3 Deamination Methyl Neutral Loss: Methyl (-15 Da) Fragment1->Methyl Ammonia Neutral Loss: NH3 (-17 Da) Fragment1->Ammonia Fragment4 Ring Contraction (CO Loss) m/z 131.07 (C9H9N)+ Fragment2->Fragment4 Furan Ring Degradation (-CO)

Figure 1: Proposed ESI(+) CID fragmentation tree for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide. The transition from m/z 216 to 174 is the primary quantifier transition.

Strategic Recommendations for Researchers

For DMPK / Metabolite ID:
  • Monitor the 216 > 174 Transition: This is your "Quantifier" trace. It is robust and specific.

  • Watch for m/z 232 (+16 Da): This indicates hydroxylation. If the m/z 174 fragment remains, the hydroxylation is on the phenyl ring or methyl group. If m/z 174 shifts to 190, the hydroxylation is on the acetamide (unlikely) or the ring structure is preserved.

For Impurity Profiling:
  • Use EI (Electron Impact) data if available for raw materials. In EI, the molecular ion (M+[5]• 215) will be strong, but you will also see a prominent peak at m/z 43 (Acetyl cation) , which is often suppressed in ESI.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the McLafferty rearrangement and ketene loss mechanisms in acetamides).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of furan derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Mass spectrum of N-(3-methylphenyl)acetamide (Acetanilide analog)." National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. "N-(3-Methylphenyl)acetamide (Structural Analog)." National Center for Biotechnology Information. [Link]

Sources

Validation of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: To rigorously validate the inhibitory efficacy, kinetics, and isoform selectivity of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (referred to herein as Compound A ) against the human Carbonic Anhydrase (hCA) family.

The Challenge: Classical CA inhibitors (CAIs) like Acetazolamide (AAZ) rely on a primary sulfonamide (


) or sulfamate moiety to coordinate the catalytic Zinc(II) ion.[1] Compound A , featuring an acetamide (

) group on a phenyl-furan scaffold, represents a non-classical pharmacophore . Acetamides generally possess weaker Zinc-binding affinity than sulfonamides. Therefore, validation must distinguish between three mechanistic possibilities:
  • Direct Zinc Binding: The acetamide carbonyl or nitrogen coordinates Zn(II) (typically weak,

    
    M-mM range).
    
  • Anchored Water Displacement: The molecule binds in a hydrophobic pocket, displacing the "deep" water molecule without direct metal coordination.

  • Prodrug Activity: Hydrolysis of the acetamide to a free amine (if applicable) or other metabolic activation.

This guide outlines the comparative validation against Acetazolamide (Pan-inhibitor standard) and SLC-0111 (Selectivity standard for cancer-associated isoforms).

Comparative Pharmacophore Analysis

The following table contrasts the Candidate (Compound A) against established benchmarks to set experimental expectations.

FeatureCandidate: Compound A Standard: Acetazolamide (AAZ) Selectivity Control: SLC-0111
Core Scaffold Phenyl-Furan1,3,4-ThiadiazoleUreido-Benzenesulfonamide
Zinc Binding Group (ZBG) Acetamide (Non-classical)Sulfonamide (Classical)Sulfonamide (Classical)
Primary Interaction Hydrophobic / H-bond (Gln92)Zn(II) Coordination (Tetrahedral)Zn(II) Coordination + Tail interaction
Expected Potency (

)
High

M to mM range
Low nM range (e.g., 12 nM for hCA II)Low nM (hCA IX/XII)
Selectivity Potential High (Tail-driven)Low (Pan-inhibitor)High (hCA IX/XII selective)
Key Validation Risk Lack of potency; Hydrolysis stabilityPoor tissue penetrationSolubility

Experimental Validation Protocols

Phase 1: Stopped-Flow CO Hydration Assay (The Gold Standard)

Rationale: Standard colorimetric esterase assays (using 4-NPA) are prone to artifacts with weak inhibitors because esterase activity is a secondary function of hCA. The Stopped-Flow CO


 Hydration Assay  measures the physiological reaction directly (

) with millisecond resolution, essential for calculating accurate inhibition constants (

).

Protocol:

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

      
      SO
      
      
      
      (ionic strength).
    • Indicator: 0.2 mM Phenol Red.[2]

    • Substrate: CO

      
      -saturated water (approx. 17 mM).
      
    • Enzymes: Recombinant hCA I, II (cytosolic), IX, XII (membrane-bound catalytic domains).

  • Workflow:

    • Syringe A: Enzyme + Indicator + Inhibitor (incubated 15 min).

    • Syringe B: CO

      
      -saturated solution.[3][4]
      
    • Mixing: Rapid mixing in the stopped-flow chamber (e.g., Applied Photophysics SX.18MV).

  • Measurement:

    • Monitor absorbance decay at 557 nm (Phenol Red

      
      ) over 10–100 seconds.[2]
      
    • Calculate initial rates (

      
      ) for catalyzed vs. uncatalyzed reactions.
      
  • Data Processing:

    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Note: For CO

      
       hydration, 
      
      
      
      , so
      
      
      .
Phase 2: Selectivity Profiling (Isoform Ratios)

To validate the "Tail Approach" (using the 5-methylfuran tail to induce selectivity), compare


 ratios.
  • Selectivity Index (SI) Calculation:

    
    
    
  • Interpretation:

    • AAZ: SI

      
       (Non-selective).
      
    • SLC-0111: SI

      
       (Highly selective for IX).
      
    • Compound A: If SI

      
      , the furan tail successfully targets the hydrophobic pocket specific to hCA IX/XII.
      

Mechanistic Visualization

Diagram 1: The Validation Workflow

This flowchart illustrates the decision logic for validating a non-classical inhibitor.

ValidationWorkflow Start Compound A (Acetamide Scaffold) Screen Stopped-Flow Assay (hCA II - High Abundance) Start->Screen Decision Is Ki < 10 µM? Screen->Decision Determine Ki Selectivity Selectivity Profiling (hCA I, IX, XII) Decision->Selectivity Yes Fail Inactive / Weak Binder (Modify ZBG) Decision->Fail No Structural X-Ray Crystallography (Binding Mode) Selectivity->Structural Confirm Mechanism Success Valid Hit (Proceed to ADME) Structural->Success

Caption: Step-by-step validation logic. If the acetamide fails the initial hCA II screen (<10 µM), the ZBG must be reconsidered before expensive structural studies.

Diagram 2: Binding Mechanism Comparison

Visualizing why the Candidate (Acetamide) differs from the Standard (Sulfonamide).

BindingMechanism cluster_0 Classical (Acetazolamide) cluster_1 Candidate (Compound A) Zn_A Zn(II) Ion Sulf Sulfonamide (SO2NH-) Sulf->Zn_A Direct Coord (Tetrahedral) Water_A Displaced H2O Zn_B Zn(II) Ion Acet Acetamide (-NH-CO-Me) Water_B Zn-Bound H2O Acet->Water_B H-Bond (Indirect) Pocket Hydrophobic Pocket (Furan Tail Interaction) Acet->Pocket Steric Fit Water_B->Zn_B Retained

Caption: Mechanism comparison. AAZ (Left) directly binds Zinc. Compound A (Right) likely acts via "Anchored Water" or steric occlusion, preserving the Zn-bound water.

References

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2019).[5] Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. (Validation of SLC-0111). Link

Sources

Comprehensive Characterization Guide: IR Spectroscopy of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Structural verification is a critical bottleneck in the synthesis and scale-up of heterocyclic active pharmaceutical ingredients (APIs). N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a highly functionalized building block featuring a meta-substituted phenyl ring, an acetamide linkage, and a 5-methylfuran moiety.

This guide provides an authoritative breakdown of the infrared (IR) spectroscopic signatures of this compound, objectively compares Fourier Transform Infrared (FTIR) spectroscopy with orthogonal analytical alternatives, and establishes a self-validating experimental protocol for robust structural confirmation.

Molecular Anatomy & IR Spectral Signatures

Infrared spectroscopy is uniquely suited for probing the functional group connectivity of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide. The molecule's vibrational modes are dictated by the electronic environments of its three primary domains: the secondary amide, the furan heterocycle, and the aromatic phenyl ring.

Causality of Key Vibrational Modes
  • The Amide Domain: Secondary amides exhibit highly characteristic Amide I (C=O stretch) and Amide II (N-H bend / C-N stretch) bands[1][2]. Because the nitrogen lone pair is partially delocalized into the adjacent phenyl ring (resonance), the C=O bond order is slightly reduced, typically shifting the Amide I band to a lower frequency (~1650–1680 cm⁻¹) compared to isolated ketones[3].

  • The Furan Heterocycle: The furan ring is identified by its distinct C-O-C stretching vibrations. The asymmetric and symmetric stretches typically manifest between 1190–900 cm⁻¹[4][5]. The presence of the 5-methyl substitution alters the local symmetry, often sharpening the aliphatic C-H stretching modes just below 3000 cm⁻¹.

  • The Meta-Substituted Phenyl Ring: The substitution pattern of the benzene ring is definitively assigned using the out-of-plane (OOP) C-H bending vibrations in the fingerprint region. A meta-disubstituted benzene ring reliably produces two strong bands near 690 cm⁻¹ and 780 cm⁻¹.

Table 1: Characteristic IR Bands for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide
Wavenumber Region (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3250 – 3350 N-H stretchSecondary AmideMedium, Sharp (if dry)
3050 – 3120 C-H stretchAromatic (Phenyl) & FuranWeak to Medium
2850 – 2960 C-H stretchAliphatic (Methyl groups)Weak
1650 – 1680 C=O stretch (Amide I)Acetamide CarbonylVery Strong
1530 – 1550 N-H bend + C-N stretch (Amide II)Secondary AmideStrong
1480 – 1600 C=C stretchPhenyl & Furan RingsMedium to Strong
1150 – 1250 C-O-C asymmetric stretchFuran RingStrong
1010 – 1070 C-O-C symmetric stretchFuran RingMedium
750 – 810 C-H out-of-plane (OOP) bendMeta-Phenyl & FuranStrong
680 – 720 C-H out-of-plane (OOP) bendMeta-PhenylStrong

Comparative Analytical Framework: FTIR vs. Alternatives

While FTIR is exceptional for identifying functional groups, it cannot determine the exact molecular weight or the precise connectivity of the carbon skeleton on its own. A robust analytical workflow requires orthogonal techniques.

Table 2: Performance Comparison of Analytical Techniques
FeatureATR-FTIRRaman Spectroscopy¹H / ¹³C NMRLC-HRMS
Primary Utility Functional group ID (Amide, C-O-C).Symmetric bond ID (C=C ring modes).Exact atomic connectivity & substitution.Exact molecular weight & fragmentation.
Sample Prep None (Direct solid analysis).None (Can scan through glass).Requires dissolution in deuterated solvent.Requires LC-grade solvent dissolution.
Analysis Time < 2 minutes< 5 minutes15–60 minutes10–30 minutes
Sensitivity to Moisture High (O-H band masks N-H stretch)[2].Low (Water is a weak Raman scatterer).Medium (HDO peak in NMR).Low (Chromatographic separation).
Cost per Test Very LowLowHighVery High

Scientist's Verdict: ATR-FTIR is the optimal first-line screening tool for batch-to-batch consistency of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide due to its speed and zero-prep requirements. However, for initial structural elucidation or IND-enabling regulatory submissions, NMR and LC-HRMS are mandatory to confirm the meta-substitution and furan connectivity.

Standardized Experimental Protocol: ATR-FTIR Analysis

To ensure a self-validating system, the following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture will create a broad O-H stretching band (~3400 cm⁻¹) that artificially obscures the critical secondary amide N-H stretch[6].

Step-by-Step Methodology
  • System Initialization & Validation:

    • Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

    • Perform a validation scan using a traceable Polystyrene standard. Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ specification.

  • Background Acquisition (The Self-Validating Step):

    • Clean the ATR crystal (Diamond or Germanium) with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry completely.

    • Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) in ambient air. Crucial: The software must automatically subtract this background to eliminate environmental CO₂ and water vapor interference[2].

  • Sample Application:

    • Place approximately 2–5 mg of solid N-(3-(5-Methylfuran-2-yl)phenyl)acetamide directly onto the center of the ATR crystal.

    • Lower the pressure anvil and apply consistent pressure until the software indicates an optimal absorbance range (typically 0.4 to 0.8 AU for the strongest peak). Causality: Insufficient pressure leads to poor contact and low signal-to-noise; excessive pressure can damage the crystal.

  • Spectral Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

    • Identify and integrate the Amide I (~1660 cm⁻¹), Furan C-O-C (~1180 cm⁻¹), and Meta-OOP (~780 cm⁻¹) peaks.

Analytical Workflow & Structural Validation

The following diagram illustrates the logical pipeline for the structural validation of the synthesized compound, demonstrating how FTIR serves as the gateway to orthogonal confirmatory techniques.

G Start Synthesized Compound N-(3-(5-Methylfuran-2-yl)phenyl)acetamide ATR ATR-FTIR Spectroscopy (Primary IR Screening) Start->ATR Amide Amide Bands (1650, 1530 cm⁻¹) ATR->Amide Furan Furan C-O-C (1150, 1060 cm⁻¹) ATR->Furan Meta Meta-Phenyl OOP (780, 690 cm⁻¹) ATR->Meta Raman Raman Spectroscopy (C=C Ring Stretches) Amide->Raman Complementary NMR 1H/13C NMR (Proton/Carbon Mapping) Furan->NMR Connectivity MS LC-HRMS (Exact Mass m/z 215.1) Meta->MS Mass Verify Valid Confirmed Structural Identity (Regulatory Ready) Raman->Valid NMR->Valid MS->Valid

Caption: Multi-modal analytical workflow for the structural validation of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide.

References

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy - Gdańsk University of Technology. Available at: [Link]

  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies - bioRxiv. Available at:[Link]

  • Vibrational Spectral Analysis and First Order Hyperpolarizability Calculations on (E)-N′-(furan-2-yl methylene) Nicotinohydrazide - Open Access Pub. Available at: [Link]

  • Phase diagram of furan. Solid lines are drawn according to the data... - ResearchGate. Available at: [Link]

Sources

Comparison of binding affinity of phenylacetamide derivatives to Bcl-2 protein

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity of Phenylacetamide Derivatives to Bcl-2 Protein

Executive Summary

The B-cell lymphoma-2 (Bcl-2) protein is a pivotal gatekeeper of the intrinsic apoptotic pathway.[1][2] Its overexpression in various malignancies, including Non-Hodgkin’s lymphoma and Chronic Lymphocytic Leukemia (CLL), confers resistance to chemotherapy by sequestering pro-apoptotic proteins (e.g., Bim, Bax, Bak). While BH3-mimetics like Venetoclax (ABT-199) have achieved clinical success, the search for novel, cost-effective, and synthetically accessible scaffolds remains active.

Phenylacetamide derivatives have emerged as a promising scaffold for Bcl-2 inhibition. Unlike the complex macrocyclic structure of Venetoclax, phenylacetamides offer a simplified chemical space that can be optimized to target the hydrophobic BH3-binding groove of Bcl-2. This guide provides an objective, data-driven comparison of these derivatives against established standards, detailing their binding kinetics, structure-activity relationships (SAR), and experimental validation protocols.

Mechanistic Basis of Interaction

To understand the binding affinity of phenylacetamide derivatives, one must first delineate the target topology. The anti-apoptotic Bcl-2 protein features a hydrophobic groove formed by the BH1, BH2, and BH3 domains.[3] This groove is the binding site for the amphipathic


-helix of pro-apoptotic BH3-only proteins.

Mechanism of Action: Phenylacetamide derivatives function as non-peptidic BH3 mimetics. They are designed to insert their hydrophobic phenyl rings into the P2 and P4 pockets of the Bcl-2 groove, effectively displacing pro-apoptotic partners. This displacement liberates Bax/Bak, allowing them to oligomerize at the mitochondrial outer membrane (MOM), leading to permeabilization (MOMP) and cytochrome ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 release.
Figure 1: Intrinsic Apoptotic Signaling Pathway

The following diagram illustrates the competitive inhibition mechanism where phenylacetamides displace BH3-only proteins from Bcl-2.

ApoptosisPathway cluster_mitochondria Mitochondrial Outer Membrane Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Sequesters/Inhibits MOMP MOMP (Pore Formation) Bax->MOMP Oligomerization CytoC Cytochrome c Release MOMP->CytoC Drug Phenylacetamide Derivative Drug->Bcl2 Competitive Binding (High Affinity) BH3_Only BH3-Only Proteins (Bim, Bad) Drug->BH3_Only Displaces BH3_Only->Bcl2 Binds Caspase Caspase Cascade (Apoptosis) CytoC->Caspase

Caption: Schematic of the intrinsic apoptotic pathway highlighting the competitive displacement of pro-apoptotic proteins by phenylacetamide derivatives.

Comparative Analysis: Binding Affinity & Efficacy[5][6]

This section contrasts the performance of emerging phenylacetamide derivatives with the clinical standard, Venetoclax. The data is aggregated from recent structure-activity relationship (SAR) studies and fluorescence polarization assays.

Table 1: Comparative Binding and Cytotoxicity Data
Compound ClassSpecific DerivativeBinding Affinity (

/

)
Cellular Efficacy (

)
Target SelectivityReference
Standard Venetoclax (ABT-199) < 0.01 nM (

)
~0.003

M
(RS4;11)
High (Bcl-2 >> Bcl-xL)[Souers et al., 2013]
Phenylacetamide Compound 3d (Nitro-substituted)N/D (In silico predicted high)0.60

0.08

M
(MDA-MB-468)
Moderate[Tavallaei et al., 2025]
Phenylacetamide Compound 2c (4-Fluorophenyl)> 50

M
(Est. Binding)
80 - 100

M
(PC3)
Low[Aliabadi et al., 2013]
Natural Product Gossypol (Polyphenol comparator)0.3

M
(

)
~5-10

M
(Various)
Pan-Bcl-2 (Bcl-2/xL/Mcl-1)[Lian et al., 2011]

Analysis of Performance:

  • Potency Gap: The most potent phenylacetamide derivative ("Compound 3d") exhibits an

    
     of 0.6 
    
    
    
    M. While this represents a significant improvement over earlier generations (which were in the 50-100
    
    
    M range), it is still orders of magnitude less potent than Venetoclax (sub-nanomolar).
  • Structural Drivers: The jump in affinity for "Compound 3d" is attributed to the introduction of electron-withdrawing groups (e.g., Nitro,

    
    ) on the phenyl ring. These substituents likely enhance electrostatic interactions with Arg146  in the Bcl-2 binding pocket, a critical residue for anchoring inhibitors.
    
  • Accessibility: Phenylacetamides hold an advantage in synthetic complexity. Venetoclax requires a multi-step, complex synthesis. Phenylacetamides can often be synthesized in 2-3 steps via nucleophilic attack of an aniline on a phenylacetyl chloride, making them excellent candidates for hit-to-lead optimization in academic settings.

Experimental Methodologies

To validate the binding affinity of these derivatives, a robust, self-validating protocol is required. The Fluorescence Polarization (FP) Assay is the industry standard for measuring Bcl-2 binding in vitro.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay measures the ability of a test compound (phenylacetamide) to displace a fluorescently labeled BH3 peptide (tracer) from the Bcl-2 protein.

  • Bound State: High Polarization (mP).[4] The small tracer is attached to the large Bcl-2 protein, tumbling slowly.

  • Free State: Low Polarization (mP).[5] The inhibitor displaces the tracer; the small tracer tumbles rapidly.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68 (to prevent aggregation).

    • Protein: Recombinant Human Bcl-2 (soluble fragment, lacking C-term TM domain). Final conc: ~20-40 nM (titrate to determine

      
       first).
      
    • Tracer: Fluorescein-labeled Bim BH3 peptide (FAM-Bim) or FAM-Bad. Final conc: 5 nM.

    • Test Compounds: Dissolve phenylacetamide derivatives in DMSO. Prepare serial dilutions (e.g., 100

      
      M down to 1 nM).
      
  • Plate Setup (384-well black plate):

    • Negative Control: Buffer + Tracer (0% Inhibition, Low mP).

    • Positive Control: Buffer + Tracer + Bcl-2 (100% Binding, High mP).

    • Experimental: Buffer + Tracer + Bcl-2 + Test Compound.

  • Incubation:

    • Add 10

      
      L of Protein/Tracer mix to wells.
      
    • Add 10

      
      L of Test Compound.
      
    • Incubate for 60 minutes at room temperature in the dark to reach equilibrium.

  • Measurement:

    • Read on a multi-mode plate reader (e.g., EnVision or Tecan).

    • Excitation: 485 nm | Emission: 530 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation (critical for comparing across different assay conditions):
      
      
      Where
      
      
      is tracer concentration and
      
      
      is the affinity of the tracer for Bcl-2.
Figure 2: High-Throughput Screening Workflow

The logical flow for identifying and validating phenylacetamide hits.

FP_Workflow Library Phenylacetamide Library Prep Serial Dilution (DMSO) Library->Prep Mix Mix with Bcl-2 + FAM-Tracer Prep->Mix Incubate Equilibrium (60 min) Mix->Incubate Read Measure FP (mP Units) Incubate->Read Analyze Calculate IC50 & Ki Read->Analyze

Caption: Step-by-step workflow for the Fluorescence Polarization competitive binding assay.

Structure-Activity Relationship (SAR) Insights

The binding affinity of phenylacetamides is heavily dependent on the substitution pattern of the phenyl rings.

  • Core Scaffold: The amide linker (

    
    ) provides necessary flexibility, allowing the two aromatic systems to orient into the hydrophobic pockets (P2/P4).
    
  • Ring A (Amide Nitrogen side): Substitution at the ortho or para position with electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) generally improves affinity. The nitro group in "Compound 3d" likely participates in hydrogen bonding or electrostatic interactions with Arg146 .
  • Ring B (Acetyl side): Introduction of halogens (e.g., 4-Fluoro) enhances lipophilicity, improving penetration into the hydrophobic groove (interacting with Phe104 and Tyr108 ).

  • Steric Constraints: Bulky substituents at the meta position often reduce affinity due to steric clashes with the

    
    -helices forming the groove walls.
    

Conclusion

Phenylacetamide derivatives represent a viable, synthetically accessible scaffold for Bcl-2 inhibition. While current derivatives (e.g., Compound 3d,


) lag behind the potency of Venetoclax (

), they offer a distinct advantage in cost and ease of modification. Future development should focus on "fragment-linking" strategies—combining the phenylacetamide core with other high-affinity fragments to bridge the potency gap.

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. Link

  • Tavallaei, F., et al. (2025).[6] "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences, 31(2).[6][7] Link

  • Aliabadi, A., et al. (2013). "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research, 12(3), 287-293. Link

  • Lian, J., et al. (2011). "Small-molecule Bcl-2 inhibitors." Future Medicinal Chemistry, 3(15), 1975-1993. Link

  • Zhai, D., et al. (2012).[8] "High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1." Journal of Biomolecular Screening, 17(3), 350-360. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling & Logistics for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (CAS 400750-88-1)[1][2]

Compound Identity & Hazard Profiling

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a specialized pharmaceutical intermediate often utilized in kinase inhibitor research and organic synthesis.[1][2] As a research chemical with limited specific toxicological data, it must be handled under Universal Precautions for potent organic compounds.

  • CAS Number: 400750-88-1[1][2][3]

  • Molecular Formula: C₁₃H₁₃NO₂[1][2]

  • Molecular Weight: 215.25 g/mol [1][2][3]

  • Physical State: Solid (typically off-white to pale yellow powder)[1][2]

Inferred Hazard Analysis (Read-Across Principle)

Since specific SDS data is often sparse for this intermediate, safety protocols are derived from its structural pharmacophores:

  • Acetanilide Moiety: Historically associated with acute oral toxicity and potential blood dyscrasias (methemoglobinemia) upon high exposure.

  • Furan Ring: Structurally alert for potential carcinogenicity and mutagenicity.[4][5] Many furan derivatives are classified as Group 2B (Possibly Carcinogenic) by IARC.[1]

  • General Amides: Potential skin and severe eye irritants.[4][6][7][8]

Operational Classification: Occupational Exposure Band (OEB) 3 (Estimated OEL: 10–100 µg/m³).[1][2] Directive: Treat as a potential sensitizer and carcinogen until definitive toxicity data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 400750-88-1 in a research setting.

Category Requirement Technical Rationale
Respiratory N95 / P100 Respirator (if outside hood) Preferred:Fume Hood Only Solid powders generate invisible aerosols during weighing. The furan ring implies potential inhalation toxicity.[4][5][6][9]
Hand Protection Double Nitrile Gloves (0.11 mm min.[2] thickness)Outer Glove: Protects against gross contamination. Inner Glove: Barrier against permeation if outer glove is compromised.
Eye/Face Chemical Safety Goggles (ANSI Z87.[2]1)Standard safety glasses are insufficient for powders that can drift around side shields.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb chemicals; Tyvek repels particulates.[1][2] Wrist cuffs must be tucked under gloves.
Footwear Closed-toe, non-porous shoes Prevents absorption through canvas/mesh in case of floor spills.[1][2]

Operational Handling Protocol

This workflow is designed to maintain a "Chain of Custody" for safety, ensuring the compound never leaves containment during manipulation.

Phase 1: Reception & Storage
  • Inspect: Upon receipt, inspect the secondary packaging for signs of breakage before opening.

  • Labeling: Apply an internal "High Potency / Caution" label immediately.

  • Storage: Store in a cool, dry place (2–8°C is typical for furan intermediates to prevent oxidation) under inert gas (Nitrogen/Argon) if possible.

  • Segregation: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) to prevent vigorous reactions with the furan ring.

Phase 2: Weighing & Solubilization (Critical Step)

Risk: This is the highest risk phase due to dust generation.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun or bar on the spatula and weighing boat. Furan derivatives can be static-prone, causing "jumping" of powder.

  • Technique:

    • Place a pre-tared vial inside the balance draft shield.

    • Transfer solid gently. Do not dump.

    • Wet Down: Immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol, DCM) inside the vial before removing it from the hood.[2] Solutions are significantly safer to handle than dry powders.

Phase 3: Reaction Setup
  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis of the acetamide bond or violent reaction if the flask breaks.

  • Closed System: Equip reaction vessels with a reflux condenser and an inert gas line (N₂/Ar) to prevent oxidation of the methylfuran group.

Visual Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Hierarchy of Controls."

SafetyWorkflow start Task: Handle CAS 400750-88-1 form Identify Physical State start->form solid Solid / Powder form->solid High Dust Risk liquid Solution / Liquid form->liquid Lower Inhalation Risk hood MANDATORY: Chemical Fume Hood solid->hood bench Benchtop Handling Allowed? liquid->bench weigh Weighing Protocol: 1. Anti-static gun 2. Draft shield closed 3. Wet-down immediately hood->weigh weigh->liquid Dissolve no_bench NO: Keep in Hood bench->no_bench Open Container yes_bench YES: Only if sealed septa vial bench->yes_bench Closed Container waste Disposal: High-Temp Incineration no_bench->waste yes_bench->waste

Caption: Operational safety logic flow. Note that solid handling triggers the strictest engineering controls (Red nodes).

Emergency Response Plan

Accidental Spills
  • Dry Spill (Powder):

    • Evacuate: Clear the immediate area of personnel.

    • PPE: Don N95/P100 respirator, double gloves, and goggles.

    • Containment: Cover spill with wet paper towels (dampened with water or PEG-400) to prevent dust aerosolization. DO NOT SWEEP.

    • Cleanup: Scoop the wet material into a hazardous waste bag. Wipe surface 3x with soap and water.

  • Wet Spill (Solution):

    • Absorb: Use vermiculite or spill pads.[8]

    • Decontaminate: Clean area with 10% bleach solution followed by water (oxidizes the furan ring to less toxic byproducts).

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[2][7]

  • Skin Contact: Wash with soap and water for 15 minutes .[10][11] Avoid organic solvents (ethanol/DMSO) which may increase dermal absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[6][10][11] Seek medical attention.

Waste Disposal & Deactivation

Do not dispose of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide down the drain.[1][2] The furan moiety is toxic to aquatic life.

Waste Stream Method Container Labeling
Solid Waste High-Temperature Incineration"Hazardous Waste: Toxic Organic Solid (Furan Derivative)"
Liquid Waste Organic Solvent Stream (Incineration)"Flammable/Toxic Organic Waste"
Contaminated Sharps Sharps Container -> Incineration"Biohazard/Chem-Contaminated Sharps"

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11660375 (Structure/Safety Analysis).[1] PubChem. [Link]1]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2024).[11] Hazard Communication Standard: Safety Data Sheets. OSHA.[8][9][11][12] [Link]1]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Furan and Acetanilide Derivatives (Read-Across Framework). ECHA. [Link]1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.